Methyl-quinolin-8-ylmethyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGGMXDIIFQEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485188 | |
| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60843-63-2 | |
| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl-quinolin-8-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl-quinolin-8-ylmethyl-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving the preparation of the key intermediate, quinoline-8-carbaldehyde, followed by a reductive amination reaction with methylamine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The most direct and widely applicable method for the synthesis of this compound involves a two-step approach:
-
Synthesis of Quinoline-8-carbaldehyde: This intermediate can be prepared through various established methods, with the Vilsmeier-Haack reaction being a common and effective choice.
-
Reductive Amination: The target compound is then synthesized by the reductive amination of quinoline-8-carbaldehyde with methylamine, typically using a hydride-based reducing agent.
This strategy offers a reliable and scalable route to the desired product.
Experimental Protocols
Step 1: Synthesis of Quinoline-8-carbaldehyde
The Vilsmeier-Haack reaction provides a robust method for the formylation of electron-rich aromatic compounds, including quinoline derivatives.
Experimental Protocol: Vilsmeier-Haack Formylation of 8-substituted Quinolines
-
Reagents:
-
Substituted Quinoline (e.g., 8-hydroxyquinoline, 8-aminoquinoline)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Ice
-
-
Procedure:
-
To a solution of dry chloroform and dry DMF, phosphorus oxychloride is added dropwise at 0°C, and the mixture is stirred for one hour to form the Vilsmeier reagent.[1]
-
The starting quinoline derivative is then added to the reaction mixture.[1]
-
The resulting mixture is brought to a gentle reflux and maintained for 16 hours.[1]
-
The reaction is quenched by the addition of crushed ice and neutralized with a 10% aqueous solution of sodium carbonate to a pH of 6-7.[1]
-
The organic and aqueous layers are separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., chloroform, dichloromethane).
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude quinoline-8-carbaldehyde.
-
Purification is typically achieved by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Reductive Amination)
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this step, quinoline-8-carbaldehyde is reacted with methylamine in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of Quinoline-8-carbaldehyde
-
Reagents:
-
Quinoline-8-carbaldehyde
-
Methylamine (solution in a suitable solvent, e.g., methanol or THF)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
Methanol (or another suitable solvent)
-
Acetic acid (catalytic amount, if necessary)
-
-
Procedure:
-
Quinoline-8-carbaldehyde is dissolved in a suitable solvent, such as methanol.
-
A solution of methylamine is added to the stirred solution of the aldehyde. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.
-
The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) to allow for the formation of the imine.
-
The reaction mixture is then cooled in an ice bath, and sodium borohydride is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Data Presentation
Table 1: Synthesis of Quinoline-carbaldehyde Derivatives
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 8-Hydroxyquinoline | Vilsmeier-Haack | 8-Hydroxyquinoline-5-carbaldehyde | 10.1 | [1] |
| 8-(Dimethylamino)quinoline | Vilsmeier-Haack | 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | 0.3 | [1] |
Table 2: Characterization Data for a Related N-Substituted Quinoline Derivative: (E)-N-((2-chloro-6-methylquinolin-3-yl)methylene)-4-(4-(dimethylamino)phenyl)-6-phenyl-2H-1,3-oxazin-2-amine
| Spectral Data | Values | Reference |
| ¹H-NMR (CDCl₃, 400 MHz, δ ppm) | 10.51 (s, 1H, CH=N), 8.62 (s, 1H, quinoline H-4), 7.92-7.99 (m, 3H, quinoline H-5, H-7, H-8), 6.69-7.78 (m, 11H, phenyl and oxazine protons), 3.02 (s, 6H, -N(CH₃)₂), 2.53 (s, 3H, -CH₃) |
Note: The characterization data for the target compound, this compound, would be expected to show characteristic signals for the quinoline ring protons, a singlet for the methylene bridge protons, and a singlet for the N-methyl protons in the ¹H-NMR spectrum.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic pathway to this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Reductive Amination
This diagram illustrates the key transformations occurring during the reductive amination step.
Caption: Key steps in the reductive amination process.
Conclusion
The synthesis of this compound is a straightforward process that can be reliably achieved through the Vilsmeier-Haack formylation of a suitable quinoline precursor followed by reductive amination. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this important chemical entity for further investigation and application in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve high yields and purity, and thorough characterization of the final product is essential.
References
An In-Depth Technical Guide to the Chemical Properties of Methyl-quinolin-8-ylmethyl-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The nomenclature "Methyl-quinolin-8-ylmethyl-amine" can be interpreted in several ways, leading to different chemical structures with distinct properties. This technical guide provides a comprehensive overview of the chemical and biological properties of the most plausible isomers corresponding to this name: 2-Methyl-8-aminoquinoline, (Quinolin-8-yl)methanamine, and N-Methyl-N-(quinolin-8-ylmethyl)amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating available data on these compounds.
Isomeric Structures and Nomenclature
The ambiguity in the user-provided name necessitates a clear definition of the key isomers discussed in this guide.
-
2-Methyl-8-aminoquinoline (8-Aminoquinaldine) : This isomer features a methyl group at the 2-position of the quinoline ring and an amino group at the 8-position.
-
(Quinolin-8-yl)methanamine (8-(Aminomethyl)quinoline) : In this structure, an aminomethyl group is attached to the 8-position of the quinoline ring.
-
N-Methyl-N-(quinolin-8-ylmethyl)amine : This isomer has a methyl group and a quinolin-8-ylmethyl group attached to a secondary amine nitrogen.
Physicochemical Properties
The fundamental physicochemical properties of these isomers are summarized in the table below. These parameters are crucial for understanding the compounds' behavior in biological systems and for designing experimental protocols.
| Property | 2-Methyl-8-aminoquinoline | (Quinolin-8-yl)methanamine | N-Methyl-N-(quinolin-8-ylmethyl)amine |
| CAS Number | 18978-78-4[1][] | 15402-71-8[3][4] | 60843-63-2[5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂[1][] | C₁₀H₁₀N₂[3] | C₁₁H₁₂N₂[5][6][7] |
| Molecular Weight | 158.20 g/mol [1][] | 158.20 g/mol [3] | 172.23 g/mol [5] |
| Melting Point | 56-58 °C[8][9] | Not available | Not available |
| Boiling Point | 316.6 °C at 760 mmHg[] | 314.7 ± 17.0 °C (Predicted)[3][4] | 297.891 °C at 760 mmHg |
| Density | 1.169 g/cm³[] | 1.156 ± 0.06 g/cm³ (Predicted)[3][4] | 1.087 g/cm³ |
| pKa | 4.86 (Predicted)[9] | 8.40 ± 0.30 (Predicted)[3][4] | Not available |
| Solubility | 19 µg/mL at pH 7.4[1][] | Not available | Not available |
| Appearance | White to grey powder/crystal[9] | Liquid[10] | Liquid[6] |
Synthesis Protocols
The synthesis of these quinoline derivatives can be achieved through various established chemical reactions. Below are detailed experimental protocols for the synthesis of 2-Methyl-8-aminoquinoline.
Synthesis of 2-Methyl-8-aminoquinoline
A common route for the synthesis of 2-Methyl-8-aminoquinoline involves the amination of a precursor molecule. One patented method describes the synthesis starting from 2-methyl-8-bromoquinoline.[11]
Experimental Protocol: Amination of 2-Methyl-8-bromoquinoline [11]
-
Reaction Setup : In a reaction vessel, combine 2-methyl-8-bromoquinoline, a solvent (such as dimethyl sulfoxide, N,N-dimethylformamide, or tetrahydrofuran), a catalyst (e.g., copper acetylacetonate, iron acetylacetonate, or cobalt acetylacetonate), and a strong base (e.g., cesium carbonate or potassium carbonate).
-
Reaction Conditions : Heat the reaction mixture to a temperature between 60 °C and 120 °C.
-
Reaction Monitoring : Monitor the progress of the amination reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion of the reaction, cool the mixture and perform an aqueous work-up to remove inorganic salts and the catalyst.
-
Purification : Extract the product into a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2-methyl-8-aminoquinoline.
Another patented method describes the synthesis from 2-methyl-8-hydroxyquinoline.[12][13]
Experimental Protocol: Amination of 2-Methyl-8-hydroxyquinoline [12][13]
-
Reaction Setup : In a pressure vessel, combine 31.8 g (0.20 mol) of 2-methyl-8-hydroxyquinoline, 0.10 mol of ammonium chloride, 0.02 mol of cobalt chloride, and 120 mL of 22-28% aqueous ammonia.
-
Reaction Conditions : Fill the vessel with nitrogen gas and heat to 300-320 °C, maintaining a pressure of 1.8-2.2 MPa for 4-6 hours.
-
Work-up : After the reaction, extract the reaction solution with toluene.
-
Purification : Collect the organic layer, dry it, and recover the solvent to obtain a dark gray solid. Purify the solid by reduced pressure distillation to yield 2-methyl-8-aminoquinoline.
A logical workflow for the synthesis of 2-Methyl-8-aminoquinoline from o-bromoaniline is depicted in the following diagram.
Caption: Synthesis workflow for 2-Methyl-8-aminoquinoline.
Biological Activities and Potential Signaling Pathways
The 8-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[14] The mechanism of action for many 8-aminoquinoline derivatives is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress in target cells.[14]
Neuroprotective Effects
Recent studies on 8-aminoquinoline-based metal complexes have demonstrated neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. These complexes were found to modulate the SIRT1/3-FOXO3a signaling pathway, leading to the mitigation of apoptotic cascades, activation of the antioxidant enzyme SOD2, and amelioration of mitochondrial dysfunction.[15]
Anticancer and Antimicrobial Properties
While specific data for the isomers discussed here is limited, the broader class of quinoline derivatives has shown significant potential. For instance, N-Methyl-8-quinolinamine (NMQ) has been reported to have anti-cancer properties and acts as a cytosolic calcium ionophore, which is a target for HIV treatment.[16] (Quinolin-8-yl)methanamine is utilized as an intermediate in the synthesis of quinazolinone derivatives with anti-tumor properties.[3]
A proposed general mechanism for the neuroprotective effects of 8-aminoquinoline derivatives is illustrated below.
Caption: Potential neuroprotective signaling pathway of 8-aminoquinoline derivatives.
Safety and Handling
The safety profiles of these compounds should be carefully considered.
-
2-Methyl-8-aminoquinoline : Toxic if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1]
-
(Quinolin-8-yl)methanamine : May cause an allergic skin reaction and causes serious eye irritation.[4]
-
N-Methyl-N-(quinolin-8-ylmethyl)amine : No specific GHS data was found in the search results. General precautions for handling chemical reagents should be followed.
It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before handling and to use appropriate personal protective equipment (PPE).
Conclusion
This technical guide provides a consolidated overview of the chemical properties, synthesis, and potential biological activities of "this compound" and its closely related isomers. The ambiguity of the initial nomenclature highlights the importance of precise chemical identification in research and development. While significant data exists for the 8-aminoquinoline scaffold as a whole, further investigation into the specific quantitative biological activities and detailed mechanisms of action for the individual isomers discussed herein is warranted. This information will be critical for unlocking their full therapeutic potential.
References
- 1. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (quinolin-8-yl)methanamine price,buy (quinolin-8-yl)methanamine - chemicalbook [chemicalbook.com]
- 5. N-Methyl-N-(quinolin-8-ylmethyl)amine - CAS:60843-63-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound, CasNo.60843-63-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 7. This compound, CasNo.60843-63-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 8. 8-Amino-2-methylquinoline CAS# 18978-78-4 [gmall.chemnet.com]
- 9. 8-Aminoquinaldine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Quinolin-8-ylmethanamine | 15402-71-8 [sigmaaldrich.com]
- 11. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 12. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 13. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CAS 14148-44-8: N-Methyl-8-quinolinamine | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl-quinolin-8-ylmethyl-amine
For: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive technical overview of the hypothesized mechanism of action for Methyl-quinolin-8-ylmethyl-amine. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from the broader, structurally related classes of 8-aminoquinolines and 8-hydroxyquinolines. The primary proposed mechanisms revolve around metal ion chelation, subsequent inhibition of metalloenzymes, induction of oxidative stress, and interference with mitochondrial function. This guide furnishes detailed experimental protocols to facilitate further investigation and presents quantitative data from related compounds to offer a comparative context for future studies. All signaling pathways and experimental workflows are visually represented using Graphviz diagrams.
Introduction and Molecular Profile
This compound is a quinoline derivative with a methylaminomethyl substituent at the 8-position. The quinoline scaffold is a prominent feature in numerous biologically active compounds, including a range of approved pharmaceuticals.[1][2] Derivatives of 8-aminoquinoline and the closely related 8-hydroxyquinoline have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antineurodegenerative effects.[3][4][5] The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the substitution pattern on the quinoline ring.[3][6][7]
The mechanism of action for many 8-substituted quinolines has not been definitively established but is thought to be multifactorial.[3][6][7] This guide will explore the most probable mechanisms of action for this compound based on the extensive research conducted on its structural analogs.
Hypothesized Core Mechanisms of Action
The biological effects of this compound are likely to stem from a combination of the following mechanisms, which are not mutually exclusive.
Metal Ion Chelation and Disruption of Metal Homeostasis
A primary and well-documented mechanism for 8-hydroxyquinolines, and by extension 8-aminoquinolines, is their ability to act as potent chelators of divalent and trivalent metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[8] The nitrogen atom of the quinoline ring and the nitrogen of the 8-aminomethyl group can form a stable pincer-like coordination complex with a metal ion.
This chelation can have several downstream consequences:
-
Inhibition of Metalloenzymes: Many essential enzymes, including ribonucleotide reductase (essential for DNA synthesis) and matrix metalloproteinases (involved in tissue remodeling and cancer metastasis), require metal ions as cofactors.[4] By sequestering these ions, the compound can effectively inhibit their activity.
-
Generation of Reactive Oxygen Species (ROS): The formation of metal complexes, particularly with copper and iron, can catalyze Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This induces a state of oxidative stress, which can damage cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis.[9]
-
Disruption of Metal-Dependent Signaling: Cellular signaling pathways that are regulated by intracellular concentrations of metal ions can be disrupted.
Induction of Mitochondrial Dysfunction
Several studies on quinoline derivatives have pointed to the mitochondria as a key target.[9] The induction of mitochondrial oxidative stress is a proposed mechanism for the antileishmanial activity of some quinoline compounds.[9] This can occur through the generation of ROS, as mentioned above, or by direct effects on the mitochondrial electron transport chain. Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic apoptotic pathway.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. policycommons.net [policycommons.net]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [iris.who.int]
- 7. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-quinolin-8-ylmethyl-amine, a quinoline derivative, belongs to a class of compounds that have garnered significant interest in medicinal chemistry. The quinoline scaffold is a key structural motif in a variety of biologically active molecules with a broad spectrum of activities, including antimicrobial, anticancer, and antineurodegenerative properties. This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. It includes detailed synthetic protocols, a compilation of quantitative biological activity data, and visual representations of synthetic pathways and potential mechanisms of action to facilitate further research and drug development efforts. While specific data for this compound is limited, this guide extrapolates from structurally similar compounds to provide a foundational understanding of its potential.
Synthesis
The synthesis of this compound, also known as N-methyl-1-(quinolin-8-yl)methanamine, can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the 8-methyl position of the quinoline ring with methylamine. A plausible and detailed experimental protocol, adapted from the synthesis of the isomeric 2-(Methylaminomethyl)quinoline, is provided below.
Experimental Protocol: Synthesis of N-methyl-1-(quinolin-8-yl)methanamine
This protocol describes a two-step synthesis starting from 8-methylquinoline. The first step involves the radical halogenation of the methyl group, followed by nucleophilic substitution with methylamine.
Step 1: Synthesis of 8-(Chloromethyl)quinoline
-
Materials: 8-Methylquinoline, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-(chloromethyl)quinoline.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of N-methyl-1-(quinolin-8-yl)methanamine
-
Materials: 8-(Chloromethyl)quinoline hydrochloride, Aqueous methylamine (40 wt %), Dichloromethane, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
Suspend 8-(chloromethyl)quinoline hydrochloride (1 equivalent) in aqueous methylamine (excess, e.g., 10-20 equivalents) in a sealed reaction vessel at 10°C under a nitrogen atmosphere.
-
After 20 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Dilute the mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure to obtain pure N-methyl-1-(quinolin-8-yl)methanamine.
-
Quantitative Data Presentation
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5a (a trifluoromethyl-substituted quinoline) | HL-60 | 19.88 ± 3.35 | |
| 5a (a trifluoromethyl-substituted quinoline) | U937 | 43.95 ± 8.53 | |
| 5g (a trifluoromethyl-substituted quinoline) | HL-60 | 25.86 ± 6.02 | |
| QN523 (a quinolin-8-yl-nicotinamide) | MIA PaCa-2 | 0.1 - 5.7 | [1] |
| QN523 (a quinolin-8-yl-nicotinamide) | Jurkat | 0.1 - 5.7 | [1] |
| QN523 (a quinolin-8-yl-nicotinamide) | HCT116 | 0.1 - 5.7 | [1] |
Table 2: Antimicrobial and Antimalarial Activity of 8-Quinolinamine Derivatives
| Compound Class | Organism/Strain | Activity | IC₅₀/MIC | Reference |
| 8-Quinolinamines | Plasmodium falciparum (D6 strain) | Antimalarial | 20–4760 ng/mL | [2] |
| 8-Quinolinamines | Plasmodium falciparum (W2 strain) | Antimalarial | 22–4760 ng/mL | [2] |
| 8-Quinolinamines | Leishmania spp. | Antileishmanial | 0.84–5.0 µg/mL | [2] |
| 8-Quinolinamines | Candida albicans | Antifungal | 4.93–19.38 µg/mL | [2] |
| 8-Quinolinamines | Staphylococcus aureus | Antibacterial | 1.33–18.9 µg/mL | [2] |
| 8-Quinolinamines | MRSA | Antibacterial | 1.38–15.34 µg/mL | [2] |
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known biological activities of related quinoline derivatives, several potential mechanisms can be hypothesized. Quinoline compounds are known to exert their effects through various mechanisms including DNA intercalation, inhibition of topoisomerase, generation of reactive oxygen species (ROS), and metal chelation.
Given the structural similarity to 8-hydroxyquinoline derivatives, which are potent metal chelators, it is plausible that this compound could also exhibit metal-binding properties. The chelation of essential metal ions can disrupt enzymatic functions within pathogenic organisms or cancer cells, leading to their demise.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast landscape of quinoline chemistry. While direct experimental data remains scarce, this guide provides a solid foundation for future research by presenting detailed synthetic strategies and a comprehensive summary of the biological activities of its close structural relatives. The provided data suggests that this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Spectroscopic Profile of N-(Quinolin-8-ylmethyl)methanamine
Disclaimer: Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for N-(quinolin-8-ylmethyl)methanamine could not be located in a comprehensive search of publicly available scientific literature and databases. This guide provides a detailed analysis based on predicted spectroscopic properties derived from established principles and data from structurally analogous compounds. This information is intended to serve as a reference and a predictive guide for researchers, scientists, and drug development professionals.
Introduction
N-(Quinolin-8-ylmethyl)methanamine is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure consists of a quinoline ring substituted at the 8-position with a methylaminomethyl group [-CH₂NHCH₃]. This functional arrangement makes it a potential bidentate ligand for metal chelation and a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and characterization. This technical guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following data are predicted based on the analysis of structurally similar compounds, including 8-methylquinoline, 8-aminoquinoline, and other N-alkylated aminomethylquinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.90 | dd | 1H | H2 | The proton at position 2 is typically the most downfield in the quinoline ring system due to the deshielding effect of the nitrogen atom. |
| ~8.15 | dd | 1H | H4 | The proton at position 4 is also significantly deshielded by the ring nitrogen. |
| ~7.75 | dd | 1H | H5 | Aromatic proton on the carbocyclic ring adjacent to the substitution. |
| ~7.50 | t | 1H | H6 | Aromatic proton on the carbocyclic ring. |
| ~7.40 | dd | 1H | H7 | Aromatic proton on the carbocyclic ring adjacent to the substitution. |
| ~7.35 | dd | 1H | H3 | Aromatic proton on the heterocyclic ring. |
| ~4.10 | s | 2H | -CH₂- | Methylene bridge protons, typically a singlet unless there is restricted rotation. The chemical shift is influenced by the adjacent aromatic ring and amine group. |
| ~2.50 | s | 3H | -NHCH₃ | The methyl group protons on the nitrogen, appearing as a sharp singlet. This is a characteristic chemical shift for N-methyl groups.[1] |
| ~1.80 | br s | 1H | -NH- | The amine proton signal is often broad and its chemical shift can vary with concentration and temperature. It may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~149.0 | C2 | Carbon adjacent to nitrogen in the quinoline ring. |
| ~147.5 | C8a | Quaternary carbon at the ring junction. |
| ~138.0 | C8 | Carbon bearing the methylaminomethyl substituent. |
| ~136.5 | C4 | Aromatic CH carbon. |
| ~129.5 | C5 | Aromatic CH carbon. |
| ~128.0 | C4a | Quaternary carbon at the ring junction. |
| ~127.0 | C6 | Aromatic CH carbon. |
| ~126.5 | C7 | Aromatic CH carbon. |
| ~121.5 | C3 | Aromatic CH carbon. |
| ~55.0 | -CH₂- | Methylene bridge carbon. |
| ~36.0 | -NHCH₃ | N-methyl carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary amines show a single N-H stretching band in this region.[1] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the quinoline ring. |
| 2950 - 2840 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methylene and methyl groups. |
| ~1600, ~1570, ~1500 | Medium-Strong | C=C & C=N Stretch | Aromatic ring stretching vibrations characteristic of the quinoline core. |
| 1335 - 1250 | Medium-Strong | C-N Stretch | Aromatic amine C-N stretching vibration. |
| 850 - 750 | Strong | C-H Bending | Out-of-plane bending for the substituted aromatic ring. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 172 | [M]⁺ | Molecular ion peak. The compound has an even number of nitrogen atoms, resulting in an even nominal mass. |
| 171 | [M-H]⁺ | Loss of a hydrogen radical. |
| 143 | [M-CH₂NH]⁺ | Alpha-cleavage, loss of the methylamino radical, leading to a stable quinolin-8-ylmethyl cation. |
| 142 | [M-NHCH₃]⁺ | Cleavage of the C-N bond to lose the methylamine group, forming a quinoline-8-methylene radical cation. |
| 129 | [Quinoline]⁺ | Fragmentation leading to the quinoline cation radical. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for N-(quinolin-8-ylmethyl)methanamine.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). For confirmation of the N-H proton, a D₂O exchange experiment would be performed.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate, or as a KBr pellet if the sample is a solid. Data would be collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition. Low-resolution mass spectra for fragmentation analysis would be obtained using a standard quadrupole mass spectrometer with EI.
Logical Workflow Visualization
As no specific signaling pathways involving this molecule were identified, a potential synthetic workflow is presented below. A plausible and common route to synthesize N-(quinolin-8-ylmethyl)methanamine is via the nucleophilic substitution of 8-(chloromethyl)quinoline with methylamine.
Caption: Predicted synthesis workflow for N-(quinolin-8-ylmethyl)methanamine.
References
Theoretical Studies of Quinoline Derivatives: A Technical Guide for Drug Development
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry. The versatility of the quinoline scaffold has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The continuous exploration of quinoline derivatives in drug discovery is driven by the potential to develop novel therapeutics with enhanced efficacy and specificity. Theoretical and computational studies play a pivotal role in this process, offering profound insights into the molecular interactions, structure-activity relationships (SAR), and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the core theoretical methodologies employed in the study of quinoline derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows.
Data Presentation: Quantitative Insights from Theoretical Studies
The following tables summarize quantitative data from various theoretical studies on quinoline derivatives, providing a comparative analysis of their potential efficacy against different biological targets.
Table 1: Molecular Docking and Binding Energy of Quinoline Derivatives
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Compound 4f | EGFR | 1M17 | - | - | [1] |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | - | [2] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | p53/Bax | - | - | - | [3] |
| 3,4-Dichloro-7-(trifluoromethyl)quinoline | Various | - | -5.3 to -9.2 | - | [4] |
| Schiff's base 4e | Various Cancer Proteins | 1K4T, 1ZXM, 4B5O | - | - | [5] |
Note: Direct comparisons of docking scores should be made with caution as different software and scoring functions can yield varying results.
Table 2: In Vitro Inhibitory Activity of Selected Quinoline Derivatives
| Quinoline Derivative | Target/Cell Line | IC50 Value (µM) | Reference |
| Compound 4f | EGFR | 0.015 ± 0.001 | [1] |
| Compound 4f | A549 Cells | Comparable to doxorubicin | [1] |
| Compound 4f | MCF7 Cells | Comparable to doxorubicin | [1] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [3] |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 0.064 | [2] |
Table 3: Quantum Chemical Properties of Quinoline Derivatives (DFT Studies)
| Property | Quinoline Derivative | Calculated Value | Significance | Reference |
| HOMO-LUMO Energy Gap | Quinolin-8-ol (QO) | - | Relates to chemical reactivity and kinetic stability | [6] |
| Dipole Moment | Quinolin-8-ol (QO) | - | Indicates charge distribution and potential for intermolecular interactions | [6] |
| Molecular Electrostatic Potential | Compound 4f | - | Maps charge distributions to predict sites for electrophilic and nucleophilic attack | [1] |
| Electron-Accepting Ability (µ) | A novel quinoline derivative | -4.782 eV | Crucial for reactivity and interaction with biological receptors | [7] |
| Electrophilicity Index (ω) | A novel quinoline derivative | 5.624 eV | Indicates a strong tendency to accept electrons | [7] |
Experimental and Computational Protocols
This section details the methodologies central to the theoretical investigation of quinoline derivatives.
Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.
Typical Protocol:
-
Ligand Preparation:
-
The 2D structures of the quinoline derivatives are drawn using chemical drawing software (e.g., ChemBioOffice).
-
These are then converted to 3D structures and their energy is minimized using a suitable force field, such as Merck Molecular Force Field (MMFF94).[8]
-
The final structures are saved in a format compatible with docking software (e.g., .pdb, .mol2).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The protein structure is then energy minimized to alleviate any steric clashes.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. This grid specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand.[4]
-
-
Docking Execution:
-
Docking is performed using software such as AutoDock, Glide (Schrödinger), or PyRx.[2][4]
-
The docking algorithm systematically explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The goal is to identify the pose with the lowest binding energy, which theoretically represents the most stable binding mode.[4]
-
-
Analysis of Results:
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
Typical Protocol:
-
Data Set Preparation:
-
A dataset of quinoline derivatives with known biological activities (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set (for model development) and a test set (for model validation).[9]
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound in the dataset.[9]
-
-
Model Development:
-
Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.[9]
-
-
Model Validation:
-
The predictive power of the developed QSAR model is assessed using the test set. Statistical parameters such as the cross-validation coefficient (q²) and the predictive correlation coefficient (r²_pred) are calculated to evaluate the model's robustness and predictive ability.[9]
-
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of quinoline derivatives, DFT is used to calculate various molecular properties that provide insights into their reactivity and stability.
Typical Protocol:
-
Structure Optimization:
-
The geometry of the quinoline derivative is optimized to find its most stable conformation (lowest energy state). This is typically done using a specific functional and basis set (e.g., B3LYP/6-311+G(2d)).[7]
-
-
Property Calculation:
-
Once the geometry is optimized, various electronic properties are calculated, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, which is useful for predicting how the molecule will interact with other molecules.[1]
-
Dipole moment: This provides information about the overall polarity of the molecule.[6]
-
-
-
Analysis:
-
The calculated properties are then analyzed to understand the molecule's electronic characteristics, reactivity, and potential interaction sites with biological targets.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the theoretical study of quinoline derivatives.
Caption: A generalized workflow for computational drug design.
Caption: EGFR signaling pathway targeted by quinoline inhibitors.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.
Conclusion
Theoretical studies are indispensable in modern drug discovery and development. For quinoline derivatives, computational approaches such as molecular docking, QSAR, and DFT provide a rational framework for designing novel compounds with improved therapeutic profiles. By elucidating the molecular basis of their activity, predicting their properties, and understanding their interactions with key biological pathways like EGFR and PI3K/Akt/mTOR, these theoretical methods significantly accelerate the journey from a chemical scaffold to a life-saving medicine. The integration of these in silico techniques with experimental validation holds the key to unlocking the full therapeutic potential of the versatile quinoline nucleus.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 7. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Methyl-quinolin-8-ylmethyl-amine
CAS Number: 60843-63-2
Molecular Formula: C₁₁H₁₂N₂
Introduction
Methyl-quinolin-8-ylmethyl-amine is a chemical compound belonging to the quinoline family. While specific research on this molecule is limited in publicly available literature, its structural similarity to other 8-substituted quinoline derivatives suggests potential biological activities. This guide provides a comprehensive overview based on existing knowledge of related compounds, offering insights into its synthesis, potential applications, and relevant experimental data from analogous structures. This document is intended for researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value | Source |
| CAS Number | 60843-63-2 | [1] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 99.0% | [1] |
| Storage | Store in a tightly closed container | [1] |
Proposed Synthesis
A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds, such as the synthesis of 4-Methylisoquinolin-8-amine. A likely pathway would involve the reduction of a suitable precursor.
A potential precursor, 8-(chloromethyl)quinoline, could be reacted with methylamine in a nucleophilic substitution reaction to yield the final product. Alternatively, a reductive amination of quinoline-8-carbaldehyde with methylamine would also be a viable synthetic strategy.
Conceptual Synthesis Workflow:
Caption: Plausible synthetic routes to this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated a wide range of biological activities, suggesting potential areas of investigation for this compound.
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. For instance, 8-hydroxyquinoline-derived Mannich bases have been shown to target multidrug-resistant cancer cells.[2] The mechanism often involves the chelation of metal ions, which can disrupt cellular processes in cancer cells.
Anti-infective Properties: 8-Quinolinamines have been evaluated as broad-spectrum anti-infectives, showing activity against various parasites, fungi, and bacteria.[3] The mechanism of action can vary, but for some pathogens, it may involve the inhibition of essential enzymes or disruption of cell membranes.
Hypothesized Signaling Pathway Involvement:
Based on the activities of related compounds, this compound could potentially interact with pathways involved in cell proliferation and survival, such as those regulated by protein kinases. In the context of infectious diseases, it might interfere with microbial metabolic pathways.
Caption: Hypothesized mechanisms of action for this compound.
Experimental Data for Analogous Compounds
Due to the lack of specific experimental data for this compound, the following tables summarize quantitative data for structurally related 8-aminoquinoline and 8-hydroxyquinoline derivatives. This information provides a valuable reference for predicting the potential efficacy and cytotoxicity of the title compound.
Table 1: In Vitro Antimalarial and Antileishmanial Activities of 8-Quinolinamine Derivatives [3]
| Compound | P. falciparum (D6) IC₅₀ (ng/mL) | P. falciparum (W2) IC₅₀ (ng/mL) | L. donovani IC₅₀ (µg/mL) |
| Derivative 1 | 20 | 22 | 0.84 |
| Derivative 2 | 4760 | 4760 | 5.0 |
| Pentamidine | - | - | 1.95-7.0 (IC₉₀) |
Table 2: Antifungal and Antibacterial Activities of 8-Quinolinamine Derivatives [3]
| Compound | C. albicans IC₅₀ (µg/mL) | C. neoformans IC₅₀ (µg/mL) | S. aureus IC₅₀ (µg/mL) | MRSA IC₅₀ (µg/mL) |
| Derivative A | 4.93 | 0.67 | 1.33 | 1.38 |
| Derivative B | 19.38 | 18.64 | 18.9 | 15.34 |
Experimental Protocols for Analogous Compounds
The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound.
Protocol 1: General Synthesis of 8-Hydroxyquinoline-Derived Mannich Bases [2]
-
Reaction Setup: A solution of the secondary amine (e.g., 1-methylpiperazine, 5.16 mmol) and 37% formaldehyde (4.47 mmol) in ethanol (5 mL) is stirred for 1 hour.
-
Addition of 8-Hydroxyquinoline: 8-hydroxyquinoline (3.44 mmol) in 5 mL of ethanol is added to the mixture.
-
Reaction: The mixture is stirred at room temperature for 12 hours.
-
Work-up: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Protocol 2: In Vitro Antimalarial Assay [3]
-
Parasite Culture: Plasmodium falciparum strains (D6 and W2) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay: Synchronized ring-stage parasites are incubated with the test compounds for 72 hours.
-
Measurement of Inhibition: Parasite growth inhibition is determined by measuring parasite lactate dehydrogenase activity.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3] Their therapeutic potential stems from a unique chemical structure that allows for metal chelation, a key mechanism underlying their diverse pharmacological effects.[3][4][5] This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and neuroprotective activities of 8-hydroxyquinoline derivatives. It summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Chemical Versatility of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol, possesses a distinct planar structure with both a hydroxyl group and a nitrogen atom that can participate in coordinating metal ions.[1][4] This chelating ability is central to many of its biological functions.[3][4][6] The 8-HQ scaffold can be readily modified at various positions, allowing for the synthesis of a vast library of derivatives with fine-tuned pharmacological properties, including enhanced efficacy and reduced toxicity.[1][2][7] These derivatives have demonstrated significant potential as anticancer, antimicrobial (antibacterial and antifungal), and neuroprotective agents, attracting considerable attention in the development of novel therapeutics.[1][2][3][8]
Anticancer Activity of 8-Hydroxyquinoline Derivatives
Derivatives of 8-hydroxyquinoline have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][9][10] Their anticancer effects are often linked to their interaction with essential metal ions like copper and zinc, which play crucial roles in tumor growth and angiogenesis.[3][4][6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 8-hydroxyquinoline derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | MTS | 12.5–25 µg/mL | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | MTS | 12.5–25 µg/mL | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast) | MTS | 12.5–25 µg/mL | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | SaoS2 (Osteosarcoma) | MTS | 12.5–25 µg/mL | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | MTS | 12.5–25 µg/mL | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | SKHep1 (Liver) | MTS | 12.5–25 µg/mL | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | MTS | 6.25±0.034 µg/mL | [10] |
| o-chloro substituted phenyl derivative | A-549 (Lung) | MTT | 5.6 | [1] |
| 5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and Copper complexes) | Hepatoma, Ovarian, Non-small-cell lung | Not Specified | 1.4 nM to 32.13 µM | [11] |
| 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-ol Copper(II) complex | Various cancer cells | Not Specified | High cytotoxic activity | [11] |
| 8-hydroxyquinoline thiosemicarbazone Copper(II) complex | Various cancer cells | Not Specified | < 1 | [11] |
Mechanism of Anticancer Action
The anticancer mechanism of 8-hydroxyquinoline derivatives is multifactorial. One of the primary mechanisms involves the chelation of intracellular metal ions, particularly copper and zinc. This disrupts metal homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis in cancer cells.[3][4] Furthermore, some derivatives have been shown to inhibit critical cellular processes like the proteasome system, which is essential for the degradation of unwanted or misfolded proteins in cancer cells.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[12][13]
Materials:
-
Cancer cell lines (e.g., A549, HepG2)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-hydroxyquinoline derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[12][13]
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. autechindustry.com [autechindustry.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Emergence of 8-Amidoquinoline Derivatives as Versatile Fluorescent Probes: A Technical Guide
For Immediate Release
In the dynamic fields of chemical biology, drug discovery, and environmental monitoring, the demand for sensitive and selective analytical tools is paramount. Among the array of fluorescent probes, 8-amidoquinoline derivatives have carved a significant niche, demonstrating remarkable potential for the detection and imaging of various analytes, most notably metal ions and fluctuations in pH. This technical guide provides an in-depth exploration of the role of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their core principles, applications, and methodologies.
The unique photophysical properties of the 8-aminoquinoline scaffold, enhanced by the introduction of an amide linkage at the 8-position, give rise to probes with desirable characteristics such as high quantum yields, significant Stokes shifts, and the ability to operate through sophisticated signaling mechanisms.[1] These derivatives have shown exceptional promise as "turn-on" fluorescent sensors, where the fluorescence intensity is significantly enhanced upon binding to the target analyte.[2] This characteristic is crucial for minimizing background signal and enhancing detection sensitivity.
Core Principles: Understanding the Signaling Mechanisms
The fluorescence response of 8-amidoquinoline derivatives is primarily governed by two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT).
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of many 8-amidoquinoline probes is quenched. Upon chelation with a metal ion, the probe's conformational rigidity increases, which suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence.[1]
Intramolecular Charge Transfer (ICT): The 8-amidoquinoline core can be designed with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron is transferred from the donor to the acceptor. The binding of an analyte can modulate this ICT process, resulting in a detectable change in the fluorescence emission spectrum, often a wavelength shift, which is advantageous for ratiometric sensing.[1]
Quantitative Data Summary
The efficacy of a fluorescent probe is defined by several key quantitative parameters. The following tables summarize the photophysical properties of representative 8-amidoquinoline derivatives for the detection of zinc (Zn²⁺), a widely studied analyte for this class of probes, and for pH sensing.
Table 1: Photophysical Properties of 8-Amidoquinoline-Based Fluorescent Probes for Zn²⁺ Detection
| Probe/Derivative Name | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Bound to Zn²⁺) | Detection Limit (LOD) | Reference |
| TSQ | 360 | 490 | - | - | - | [1] |
| Compound with Amidic Acid | 300 | 420 (unbound), 504 (bound) | - | - | - | |
| QCPCH | - | - | - | - | 72 nM | [2] |
| TBD | 420 | 530 | 0.073 | 0.78 | 1.29 nM | [2] |
| Probe L | - | - | - | - | 6.75 x 10⁻⁹ M | [2] |
Table 2: Photophysical Properties of 8-Amidoquinoline-Based Fluorescent Probes for pH Sensing
| Probe/Derivative Name | Excitation (λex) (nm) | Emission (λem) (nm) | pH Range | Response to pH | Reference |
| Aminoquinoline-based sensor | - | - | 4-10 | Fluorescence response to Zn²⁺ is pH-dependent in this range | |
| TAME5OX | - | - | Acidic and Basic | Fluorescence quenched | [3] |
| AFP 1 & 2 | 335 | 378 (acidic), increases in basic | Acidic and Basic | Strong fluorescence in strong acid, decreases towards neutral, increases again in basic | [4] |
Experimental Protocols
To facilitate the adoption and application of these powerful tools, this section provides detailed methodologies for the synthesis of a representative probe and its use in fluorescence spectroscopy and live-cell imaging.
Synthesis of a Representative 8-Amidoquinoline Probe: N-(quinolin-8-yl)picolinamide
This protocol describes the synthesis of a common 8-amidoquinoline scaffold.
Materials:
-
8-aminoquinoline
-
Picolinic acid
-
Thionyl chloride or a suitable coupling agent (e.g., HATU)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of Picolinic Acid: In a round-bottom flask, dissolve picolinic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Coupling Reaction: Dissolve 8-aminoquinoline in an anhydrous solvent in a separate flask under an inert atmosphere. Cool the solution in an ice bath.
-
Add triethylamine to the 8-aminoquinoline solution.
-
Slowly add a solution of the prepared picolinyl chloride in the same anhydrous solvent to the 8-aminoquinoline solution.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(quinolin-8-yl)picolinamide.
Fluorescence Spectroscopy for Analyte Detection
This protocol outlines the general procedure for evaluating the fluorescence response of an 8-amidoquinoline probe to an analyte, such as a metal ion.
Materials and Equipment:
-
Stock solution of the 8-amidoquinoline probe (e.g., 1 mM in DMSO)
-
Stock solution of the analyte (e.g., 10 mM ZnCl₂ in water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a dilute solution of the probe in the buffer (e.g., 10 µM).
-
Blank Measurement: Record the fluorescence emission spectrum of the probe solution alone.
-
Titration: Add small aliquots of the analyte stock solution to the cuvette containing the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to generate a binding curve. From this data, the detection limit and binding constant can be calculated.
Live-Cell Imaging Protocol
This protocol provides a general workflow for visualizing intracellular analytes using an 8-amidoquinoline fluorescent probe.
Materials and Equipment:
-
Cultured cells on glass-bottom dishes or coverslips
-
Stock solution of the 8-amidoquinoline probe (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency (typically 60-80%).
-
Probe Loading: Dilute the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.
-
Imaging: Add fresh medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for utilizing 8-amidoquinoline fluorescent probes.
Conclusion
8-Amidoquinoline derivatives represent a robust and versatile class of fluorescent probes with significant applications in various scientific disciplines. Their tunable photophysical properties, coupled with their high sensitivity and selectivity, make them invaluable tools for researchers. The methodologies and data presented in this technical guide are intended to provide a solid foundation for the successful application of these probes in both fundamental and applied research. As research in this area continues to evolve, the development of novel 8-amidoquinoline derivatives with enhanced capabilities is anticipated, further expanding their utility in addressing complex biological and environmental questions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 8-Hydroxyquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline (8HQ) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The core of its activity is often attributed to its ability to chelate metal ions, a property that can be finely tuned through structural modifications to enhance potency and selectivity.[2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and logical relationships to aid in the rational design of novel 8-hydroxyquinoline-based therapeutic agents.
Data Presentation: Quantitative Biological Activity
The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.
Anticancer Activity of 8-Hydroxyquinoline Derivatives
The anticancer potential of 8-hydroxyquinoline derivatives is often evaluated using cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 8-Hydroxyquinoline | - | - | [3] |
| 2 | 5,7-dichloro-8-hydroxyquinaldine | - | - | [3] |
| 3 | 5,7-dibromo-8-hydroxyquinaldine | - | - | [3] |
| 4 | 5,7-diiodo-8-hydroxyquinaldine | - | - | [3] |
| 5 | 8-hydroxyquinoline-2-carbaldehyde | - | - | [3] |
| 6 | 5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde | - | - | [3] |
| 7 | 5,7-diiodo-8-hydroxyquinoline-2-carbaldehyde | - | - | [3] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Multiple | Varies | [4] |
| YNU-1c | Rh(III) complex with triphenylphosphine and 8-hydroxyquinoline derivative | HCC1806 | 0.13 ± 0.06 | [5] |
| DQ6 | Zinc(II)-8-hydroxyquinoline complex with 1,10-phenanthroline | SK-OV-3CR | 2.25 ± 0.13 | [6] |
Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
The antimicrobial efficacy of 8-hydroxyquinoline derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Derivative | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
| PH176 | 8-hydroxyquinoline derivative | MRSA (MIC50) | 16 | - | [7] |
| PH176 | 8-hydroxyquinoline derivative | MRSA (MIC90) | 32 | - | [7] |
| 8-HQ | 8-hydroxyquinoline | M. tuberculosis | - | 3.6 | [8] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | - | 0.1 | [9] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | - | 1.56 | [9] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | - | 2.2 | [9] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | - | 1.1 | [9] |
| QD-12 | 8-O-prenyl derivative | M. smegmatis (biofilm) | - | 12.5 | [9] |
| 5d | Ciprofloxacin-8-hydroxyquinoline hybrid | E. coli | 0.125-8 | - | [10] |
| 5d | Ciprofloxacin-8-hydroxyquinoline hybrid | P. aeruginosa | 0.125-8 | - | [10] |
| 5d | Ciprofloxacin-8-hydroxyquinoline hybrid | K. pneumoniae | 0.125-8 | - | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 8-hydroxyquinoline derivatives.
Synthesis of 8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold can be synthesized through several methods, with the Skraup synthesis being a common and cost-effective approach.[11] This method involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid.[11][12] Derivatives can then be prepared by introducing substituents at various positions of the 8HQ skeleton, often utilizing reactions like Suzuki cross-coupling to add aryl groups at positions 5 and 7.[13]
General Procedure for Skraup Synthesis:
-
Add glycerol to an acid-resistant reaction vessel.
-
Slowly add concentrated sulfuric acid while stirring.
-
Sequentially add o-aminophenol and an oxidizing agent (e.g., o-nitrophenol).
-
Heat the mixture to initiate the cyclization reaction.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize the solution to precipitate the crude 8-hydroxyquinoline.
-
Purify the product by sublimation or recrystallization.[12]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Agar Dilution Method for Antimicrobial Susceptibility Testing
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Protocol:
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial twofold dilutions of the 8-hydroxyquinoline derivative. A control plate with no compound is also prepared.[16][17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.[16]
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.[16]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows, signaling pathways, and logical relationships relevant to the structure-activity relationship of 8-hydroxyquinolines.
Caption: General experimental workflow for the discovery and development of 8-hydroxyquinoline derivatives.
Caption: Anticancer signaling pathways modulated by Clioquinol.[18][19]
Caption: Core structure-activity relationships of 8-hydroxyquinolines.
Caption: Neuroprotective mechanisms of 8-hydroxyquinoline derivatives.[20][21]
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 12. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. rroij.com [rroij.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Methyl-quinolin-8-ylmethyl-amine as a Fluorescent Zinc Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-quinolin-8-ylmethyl-amine is a fluorescent chelating agent designed for the selective detection of zinc ions (Zn²⁺). As a derivative of 8-aminoquinoline, it belongs to a well-established class of metal ion sensors.[1][2][3] The quinoline moiety serves as the fluorophore, while the entire molecule acts as a ligand that can bind to zinc ions. This binding event leads to a change in the photophysical properties of the molecule, most notably a significant increase in fluorescence intensity, allowing for the quantification of zinc.[4] This "turn-on" fluorescence response is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the chelation of the metal ion restricts intramolecular vibrations and rotations that would otherwise quench the fluorescence.[3] Due to their potential for good cell permeability and biocompatibility, quinoline-based sensors are valuable tools for studying the role of zinc in biological systems, including its involvement in neurotransmission, enzymatic activity, and disease pathogenesis.[2][5]
Signaling Pathway and Detection Mechanism
The detection of Zn²⁺ by this compound relies on a direct binding interaction that modulates its fluorescent properties. The lone pair electrons on the nitrogen atoms of the quinoline ring and the amino group are available for coordination with the zinc ion.
In its free state, the molecule exhibits low fluorescence due to photoinduced electron transfer (PET) and other non-radiative decay pathways that quench the excited state of the quinoline fluorophore. Upon binding to Zn²⁺, the molecule forms a stable complex. This chelation event alters the electronic structure of the sensor, inhibiting the quenching processes and leading to a significant enhancement of fluorescence emission. This "turn-on" response is characteristic of the CHEF mechanism. The stoichiometry of the sensor-zinc complex can vary, but often a 1:1 or 2:1 (sensor:zinc) complex is formed.[2]
Caption: CHEF mechanism for zinc sensing.
Data Presentation
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~360 - 370 nm | Typically in the near-UV range.[2] |
| Emission Wavelength (λem) | ~490 - 520 nm | Green fluorescence emission upon zinc binding.[2][6] |
| Stokes Shift | > 100 nm | A large Stokes shift is advantageous for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (Φ) of Complex | 0.1 - 0.5 | Significant enhancement upon zinc binding is expected. |
| Binding Affinity (Kd) | nM to low µM range | The affinity can be tuned by modifying the chelating moiety. |
| Stoichiometry (Sensor:Zn²⁺) | 1:1 or 2:1 | Determined by methods such as Job's plot or mass spectrometry.[2] |
Experimental Protocols
Synthesis of this compound
A general synthetic route for N-substituted 8-aminomethylquinolines can be adapted for the synthesis of this compound. This typically involves the reductive amination of 8-quinolinecarboxaldehyde with methylamine.
Caption: Synthetic workflow for the sensor.
Materials:
-
8-Quinolinecarboxaldehyde
-
Methylamine (solution in a suitable solvent like ethanol or THF)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 8-quinolinecarboxaldehyde in methanol or ethanol in a round-bottom flask.
-
Add a solution of methylamine to the flask and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
In Vitro Zinc Sensing Protocol
This protocol outlines the steps to characterize the fluorescence response of this compound to zinc ions in a buffered aqueous solution.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol)
-
Stock solution of a zinc salt (e.g., 10 mM ZnCl₂ in deionized water)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of the sensor by diluting the stock solution in the buffer to a final concentration of 1-10 µM.
-
Transfer the sensor solution to a quartz cuvette.
-
Record the baseline fluorescence emission spectrum of the sensor solution (e.g., excitation at 365 nm, emission scan from 400 to 600 nm).
-
Titrate the sensor solution with small aliquots of the zinc stock solution to achieve a range of final zinc concentrations.
-
After each addition of zinc, mix the solution thoroughly and allow it to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each zinc addition.
-
Plot the fluorescence intensity at the emission maximum against the zinc concentration to generate a binding curve. From this curve, the dissociation constant (Kd) can be determined.
Live Cell Imaging of Labile Zinc
This protocol provides a general guideline for using this compound to visualize intracellular labile zinc pools in cultured cells.
Caption: Workflow for cellular zinc imaging.
Materials:
-
Cultured cells (e.g., HeLa, PC-3, or a cell line relevant to the research)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of this compound (e.g., 1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or FITC channel)
Procedure:
-
Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Prepare a loading solution by diluting the sensor stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the loading solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Remove the loading solution and wash the cells twice with warm PBS or a suitable imaging buffer to remove any excess, non-internalized probe.
-
Add fresh, warm imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect the emission between 480 and 540 nm.
-
(Optional) To confirm that the fluorescence signal is due to zinc, cells can be treated with a zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to quench the signal, or with a zinc ionophore (e.g., pyrithione) and an external source of zinc to increase the signal.
Conclusion
This compound is a promising fluorescent sensor for the detection of zinc ions. Its "turn-on" fluorescence response, potential for high sensitivity and selectivity, and likely cell permeability make it a valuable tool for researchers in various fields. The provided protocols offer a starting point for the synthesis, in vitro characterization, and application of this sensor in cellular imaging. It is important to note that optimization of these protocols may be necessary for specific experimental systems and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline-Based Probes in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the experimental protocols for the utilization of quinoline-based probes, a versatile class of fluorescent tools essential for various biological and chemical investigations. Quinoline scaffolds are heterocyclic aromatic compounds that serve as the foundation for a wide array of fluorescent probes due to their inherent photophysical properties and adaptability for detecting a range of analytes.[1][2] Their applications are extensive, spanning from cellular imaging to the detection of metal ions and reactive oxygen species (ROS), making them invaluable in drug discovery and biomedical research.[2][3]
Synthesis of Quinoline-Based Probes
The synthesis of quinoline-based probes is highly adaptable, allowing for the creation of derivatives with tailored specificities and fluorescent properties. Common synthetic strategies include the Skraup-Doebner-von Miller reaction, Friedländer annulation, and Combes synthesis. For instance, 8-hydroxyquinoline, a common starting material, can be functionalized through various reactions to create probes for specific analytes.[4][5]
General Synthesis Protocol for an 8-Hydroxyquinoline-Based Schiff Base Probe
This protocol outlines the synthesis of a Schiff base derivative of 8-hydroxyquinoline, a common motif for metal ion probes.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
A primary amine (e.g., 2-amino-phenol)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Collection - âTurn-Onâ Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimerâs Disease: Rational Design, Synthesis, and Molecular Docking - ACS Sensors - Figshare [figshare.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases | Bentham Science [eurekaselect.com]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
Application Notes and Protocols for Methyl-quinolin-8-ylmethyl-amine in Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl-quinolin-8-ylmethyl-amine and its derivatives as fluorescent chemosensors for the detection of heavy metal ions. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related 8-aminoquinoline and 8-hydroxyquinoline derivatives to provide representative protocols and performance characteristics.
Introduction
Quinoline-based fluorescent probes are a class of small molecules that exhibit changes in their fluorescence properties upon binding to specific metal ions. This characteristic makes them valuable tools for the sensitive and selective detection of heavy metals in various samples, including environmental and biological systems. This compound, a derivative of 8-aminoquinoline, is designed to act as a selective chelator for heavy metal ions. The underlying principle of detection is often based on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the quinoline derivative restricts photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.[1][2]
Data Presentation: Performance of Quinoline-Based Fluorescent Sensors
The following table summarizes the performance of various quinoline-based fluorescent sensors for the detection of different heavy metal ions. This data is compiled from studies on derivatives of 8-aminoquinoline and 8-hydroxyquinoline and serves as a reference for the expected performance of this compound.
| Sensor Moiety | Target Ion | Detection Limit (LOD) | Solvent System | Reference |
| 8-Aminoquinoline Derivative | Zn²⁺ | 2.15 nM | Broad pH range (4.0-11.0) | [1] |
| Quinoline-based Chemosensor (DDTQ) | Cd²⁺ | 126 nM | Aqueous media | [3] |
| 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane | Cd²⁺ | 8.4 x 10⁻⁶ M | PVC membrane | [4] |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ | - | Ethanol | [5] |
| 8-aminoquinoline with propargylamine | Cd²⁺ | - | Acetonitrile | [6] |
| Quinoline-attached triazacyclononane | Zn²⁺ | - | Not specified | [7] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for N-methyl-1-(quinolin-8-yl)methanamine can be adapted from established methods for the synthesis of quinoline derivatives, such as reductive amination or the Mannich reaction.[8][9] A general two-step procedure is outlined below:
Step 1: Synthesis of Quinoline-8-carbaldehyde This intermediate can be synthesized from 8-methylquinoline through oxidation.
Step 2: Reductive Amination
-
Dissolve quinoline-8-carbaldehyde in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine in the same solvent.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-methyl-1-(quinolin-8-yl)methanamine.
General Protocol for Heavy Metal Detection using Fluorescence Spectroscopy
This protocol describes a general method for evaluating the performance of this compound as a fluorescent sensor for heavy metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like ethanol or acetonitrile).
-
Stock solutions of various heavy metal salts (e.g., ZnCl₂, CdCl₂, HgCl₂, Pb(NO₃)₂, etc.) of known concentrations in deionized water or an appropriate buffer.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute working solution of this compound (e.g., 10 µM) in the desired solvent system (e.g., a mixture of an organic solvent and water/buffer).
-
Fluorescence Titration:
-
Place the sensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined by recording an excitation spectrum).
-
Incrementally add small aliquots of the stock solution of the target heavy metal ion to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum. .
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the sensor and a different metal ion at the same concentration.
-
Record the fluorescence emission spectrum for each solution.
-
To assess interference, prepare a solution of the sensor and the primary target metal ion, and then add other metal ions to observe any changes in the fluorescence signal.
-
-
Determination of the Limit of Detection (LOD):
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
-
Visualization of Mechanisms
Experimental Workflow for Heavy Metal Detection
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The detection of heavy metal ions by this compound is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free state, the fluorescence of the quinoline fluorophore is quenched due to a photoinduced electron transfer (PET) process from the lone pair of electrons on the amine nitrogen to the excited state of the fluorophore. Upon chelation with a heavy metal ion, the lone pair of electrons on both the quinoline nitrogen and the methyl-amine nitrogen are engaged in co-ordination, which inhibits the PET process. This inhibition of the quenching pathway leads to a significant enhancement of the fluorescence intensity.
References
- 1. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fabrication of a highly selective cadmium (II) sensor based on 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane as a supramolecular ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-attached triazacyclononane (TACN) derivatives as fluorescent zinc sensors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 8-Hydroxyquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline, a heterocyclic bicyclic compound, and its analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, as well as their applications as fluorescent chemosensors and in organic light-emitting diodes (OLEDs).[1][2][3]
This guide covers several classical and modern synthetic methodologies, offering a comparative overview to aid in the selection of the most suitable protocol for specific research and development needs.
Core Synthetic Methodologies
The synthesis of the 8-hydroxyquinoline scaffold can be broadly categorized into two main approaches: the construction of the quinoline ring system and the substitution of a pre-existing 8-hydroxyquinoline core. Classical named reactions such as the Skraup, Friedländer, Combes, Gould-Jacobs, and Camps syntheses are fundamental for constructing the core structure. For derivatization, modern cross-coupling reactions like the Suzuki-Miyaura coupling are widely employed.
Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline
The Skraup synthesis is a classic and widely used method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of 8-hydroxyquinoline, o-aminophenol is used as the aromatic amine.[4][5]
Experimental Protocol
Materials:
-
o-Aminophenol
-
Glycerol (anhydrous)
-
o-Nitrophenol (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (catalyst, optional)[6]
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.
-
Slowly add o-aminophenol to the mixture, ensuring the temperature does not rise excessively.
-
Add o-nitrophenol to the reaction mixture.
-
Heat the mixture to approximately 125 °C. The reaction is exothermic and the temperature may rise to around 140 °C. Maintain the temperature at 135-140 °C for 2-4 hours.[5][6]
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Carefully pour the reaction mixture into a large volume of water with vigorous stirring.
-
Neutralize the acidic solution with a sodium hydroxide solution (e.g., 30-40%) until the pH reaches 7-8 to precipitate the crude 8-hydroxyquinoline.[5][7]
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by steam distillation or recrystallization from ethanol to yield pure 8-hydroxyquinoline.[5]
A modified procedure with a novel nickel-based catalyst has been reported to increase the yield to 85.2% with a purity of 95% at a lower reaction temperature of 70 °C for 5 hours.[7]
Logical Workflow for Skraup Synthesis
Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.
Protocol 2: Friedländer Synthesis of 2-Substituted 8-Hydroxyquinoline Derivatives
The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. This method is particularly useful for synthesizing substituted quinolines.[8][9][10]
Experimental Protocol (Conventional Heating)[11]
Materials:
-
2-Aminobenzophenone (or other 2-aminoaryl ketone)
-
Ethyl acetoacetate (or other compound with an α-methylene group)
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for approximately 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted quinoline derivative.
Experimental Protocol (Microwave-Assisted)[11][12]
Materials:
-
2-Amino-3-hydroxybenzaldehyde
-
Ketone (e.g., acetone, cyclopentanone)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine 2-amino-3-hydroxybenzaldehyde and the desired ketone in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time to drive the reaction to completion. A reported example achieved a 72% yield.[11]
-
After cooling, the product can be isolated and purified as described in the conventional method.
Reaction Scheme for Friedländer Synthesis
Caption: Reaction pathway for the Friedländer Synthesis.
Protocol 3: Combes Synthesis of 2,4-Disubstituted 8-Hydroxyquinoline Derivatives
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[4][12]
Experimental Protocol
Materials:
-
Substituted aniline (e.g., o-aminophenol)
-
β-Diketone (e.g., acetylacetone)
-
Concentrated sulfuric acid or polyphosphoric acid (catalyst)
-
Mix the substituted aniline (1 equivalent) and the β-diketone (1 equivalent).
-
Slowly add the acidic catalyst (e.g., concentrated sulfuric acid) to the mixture with cooling.
-
Heat the reaction mixture to promote cyclization. The reaction temperature and time will vary depending on the specific substrates.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a suitable base (e.g., ammonia or sodium hydroxide) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
General Scheme for Combes Synthesis
Caption: General reaction scheme for the Combes Synthesis.
Protocol 4: Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate or a similar malonic ester derivative.[13][14]
Experimental Protocol (Conventional Heating)[15]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A or mineral oil (high-boiling solvent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Heat a mixture of the aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) at approximately 100-140 °C to form the anilinomethylenemalonate intermediate.
-
Add the intermediate to a preheated high-boiling solvent (e.g., Dowtherm A) at around 250 °C for thermal cyclization.
-
After cooling, the cyclized product precipitates and can be collected by filtration.
-
Hydrolyze the ester group by refluxing with a sodium hydroxide solution.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Heat the carboxylic acid to induce decarboxylation, yielding the 4-hydroxyquinoline derivative.
Experimental Protocol (Microwave-Assisted)[16][17]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
Procedure:
-
In a microwave vial, mix aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Heat the mixture in a microwave reactor to 250-300 °C for a short duration (e.g., 5-10 minutes).[15]
-
Cool the mixture to room temperature.
-
The precipitated product can be filtered and washed with a cold solvent like acetonitrile.
Workflow for Gould-Jacobs Reaction
Caption: Step-wise workflow of the Gould-Jacobs reaction.
Protocol 5: Camps Cyclization for Hydroxyquinoline Derivatives
The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[16][17]
Experimental Protocol[19]
Materials:
-
o-Acylaminoacetophenone
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or methanol (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the o-acylaminoacetophenone (1 equivalent) in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid like HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Protocol 6: Suzuki-Miyaura Coupling for Aryl-Substituted 8-Hydroxyquinolines
The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, often used to introduce aryl substituents onto the 8-hydroxyquinoline core.[1][2]
Experimental Protocol[20][21]
Materials:
-
5-Bromo-8-hydroxyquinoline (or other halo-8-hydroxyquinoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)[18]
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a Schlenk flask, combine 5-bromo-8-hydroxyquinoline (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 5-aryl-8-hydroxyquinoline.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 8-hydroxyquinoline and its derivatives using various methods.
| Synthesis Method | Starting Materials | Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Skraup Synthesis | o-Aminophenol, Glycerol, o-Nitrophenol | 8-Hydroxyquinoline | H₂SO₄, Heat | 2-4 h | ~70% | [5][6] |
| Skraup Synthesis (Modified) | o-Aminophenol, Glycerol, o-Nitrophenol | 8-Hydroxyquinoline | Nickel-based catalyst, 70 °C | 5 h | 85.2 | [7] |
| Friedländer (Microwave) | 2-Amino-3-hydroxybenzaldehyde, Ketone | 8-Hydroxyquinoline derivative | Ethanol, Microwave | - | 72 | [11] |
| Gould-Jacobs (Microwave) | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | Microwave, 300 °C | 5 min | 47 | [15] |
| Suzuki-Miyaura Coupling | 3-Bromoquinoline, Heteroaryl boronic ester | Coupled product | Pd precatalyst, Ligand, 110 °C | 10 min | 82 | [19] |
Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of 8-hydroxyquinoline derivatives, this includes the use of water as a solvent, microwave and ultrasound irradiation to reduce reaction times and energy consumption, and the use of reusable catalysts.[20] A reported green synthesis of 8-hydroxyquinoline magnesium (MgQ₂) involves stirring 8-hydroxyquinoline and magnesium hydroxide in distilled water at 90 °C, achieving a yield of 84.56%.[16]
Principles of Green Chemistry in Quinoline Synthesis
Caption: Key principles of green chemistry applied to quinoline synthesis.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Page loading... [guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. ablelab.eu [ablelab.eu]
- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescence Microscopy with Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine moiety, serves as a privileged scaffold in the development of fluorescent probes.[1][2] Its rigid structure, extended π-conjugated system, and the presence of a nitrogen atom provide an excellent foundation for designing fluorophores with tunable photophysical properties.[3] These characteristics make quinoline-based probes highly valuable for a multitude of bioimaging applications, including the detection of metal ions, the sensing of intracellular pH and viscosity, and the visualization of specific organelles like lysosomes and mitochondria.[1][4][5]
The fluorescence mechanisms of these probes are often sophisticated, relying on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[6][7] These mechanisms allow for the rational design of "turn-on," "turn-off," or ratiometric sensors that respond to specific analytes or environmental changes with high sensitivity and selectivity.[6] This document provides detailed application notes and protocols for utilizing quinoline-based fluorescent probes in key areas of cellular imaging.
Application Note 1: Detection of Intracellular Metal Ions
The precise regulation of metal ion concentrations is crucial for cellular homeostasis. Imbalances are linked to various diseases, including neurodegenerative disorders and cancer.[8][9] Quinoline-based fluorescent probes offer a powerful tool for the sensitive and selective detection of biologically important metal ions such as zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺) in living cells.[10][11][12]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
Many quinoline-based ion sensors operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the free state, the probe exhibits low fluorescence due to quenching processes like PET from a chelating moiety to the quinoline fluorophore. Upon binding a target metal ion, the chelator's electrons are engaged in coordination, which inhibits the PET process. This chelation event locks the molecule in a rigid conformation, restricting intramolecular rotations and vibrations, which in turn significantly enhances the fluorescence quantum yield, leading to a "turn-on" signal.[7]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
Application Notes and Protocols for Methyl-quinolin-8-ylmethyl-amine (MQMA) in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of pharmacological activities.[1] In the field of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, quinoline derivatives have emerged as promising therapeutic candidates due to their multi-target-directed ligand nature.[1][2][3] These compounds can simultaneously modulate several pathological pathways implicated in neuronal damage, including oxidative stress, neuroinflammation, and protein aggregation.[1][4][5]
This document provides detailed application notes and protocols for the investigation of a novel quinoline derivative, Methyl-quinolin-8-ylmethyl-amine (MQMA). While specific experimental data for MQMA is not yet extensively published, these guidelines are based on established methodologies for analogous quinoline compounds and are intended to provide a robust framework for its evaluation as a potential neuroprotective agent.
Proposed Mechanism of Action
Based on the known activities of structurally related 8-aminoquinoline and 8-hydroxyquinoline derivatives, MQMA is hypothesized to exert its neuroprotective effects through multiple mechanisms. These may include:
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant pathways.[2][3]
-
Enzyme Inhibition: Inhibition of key enzymes involved in the pathophysiology of neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][4][5]
-
Modulation of Inflammatory Pathways: Attenuation of neuroinflammatory processes mediated by microglia and astrocytes.[6]
These proposed mechanisms are depicted in the signaling pathway diagram below.
Synthesis of this compound (MQMA)
The synthesis of MQMA can be achieved through a modified Mannich reaction, a common method for the aminomethylation of phenolic compounds like 8-hydroxyquinoline.[7] A plausible synthetic route is outlined below.
Materials:
-
8-Hydroxyquinoline
-
Paraformaldehyde
-
Methylamine (as a solution in a suitable solvent, e.g., ethanol)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Add paraformaldehyde (1.2 equivalents) to the solution and stir.
-
Slowly add a solution of methylamine (1.5 equivalents) in ethanol to the reaction mixture.
-
Acidify the mixture with a few drops of hydrochloric acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Protocols: In Vitro Evaluation
Antioxidant Capacity Assay (DPPH Radical Scavenging)
This protocol assesses the ability of MQMA to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
MQMA
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of MQMA in methanol.
-
Prepare serial dilutions of MQMA and ascorbic acid in methanol in a 96-well plate.
-
Add 100 µL of 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol evaluates the inhibitory effect of MQMA on AChE activity using Ellman's method.
Materials:
-
MQMA
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of MQMA and donepezil in phosphate buffer.
-
In a 96-well plate, add 25 µL of MQMA or donepezil solution at various concentrations.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Protocols: In Vivo Evaluation
Animal Model of Parkinson's Disease (6-OHDA Model)
This protocol describes the evaluation of MQMA in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
MQMA
-
Apomorphine
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod)
Protocol:
-
Animal Preparation: Acclimatize rats for one week before the experiment.
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Inject 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
MQMA Treatment:
-
One week after surgery, begin daily administration of MQMA (e.g., 10, 20, 50 mg/kg, i.p.) or vehicle for 21 days.
-
-
Behavioral Testing:
-
Apomorphine-induced rotations: On day 21, administer apomorphine (0.5 mg/kg, s.c.) and record contralateral rotations for 60 minutes.
-
Rotarod test: Assess motor coordination and balance at baseline and weekly during treatment.
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the animals and collect the brains.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on striatal and substantia nigra sections to quantify dopaminergic neuron loss.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments. Hypothetical data is included for illustrative purposes.
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities of MQMA
| Compound | DPPH Scavenging IC50 (µM) | AChE Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |
| MQMA | 15.2 ± 1.8 | 5.8 ± 0.7 | 8.3 ± 1.1 |
| Ascorbic Acid | 8.5 ± 0.9 | N/A | N/A |
| Donepezil | N/A | 0.02 ± 0.003 | N/A |
| Selegiline | N/A | N/A | 0.05 ± 0.006 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of MQMA on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | Contralateral Rotations (turns/60 min) | % Reduction vs. Vehicle |
| Sham | N/A | 5 ± 2 | N/A |
| Vehicle | N/A | 450 ± 35 | 0% |
| MQMA | 10 | 280 ± 25* | 37.8% |
| MQMA | 20 | 150 ± 18 | 66.7% |
| MQMA | 50 | 80 ± 12 | 82.2% |
*p < 0.05, **p < 0.01 compared to the vehicle group. Data are presented as mean ± SEM (n=8 per group).
Conclusion
This compound (MQMA) represents a promising scaffold for the development of novel neuroprotective agents. The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of its therapeutic potential in the context of neurodegenerative diseases. Further investigation into its detailed mechanism of action, pharmacokinetic profile, and safety is warranted to advance its development as a clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for Quinoline Derivative Analysis
An essential aspect of drug discovery, development, and quality control is the accurate and comprehensive characterization of quinoline derivatives, a significant class of heterocyclic compounds with a wide array of pharmacological activities.[1] These application notes provide detailed protocols and methodologies for the analytical characterization of quinoline derivatives, tailored for researchers, scientists, and drug development professionals. The techniques discussed herein are fundamental for structural elucidation, quantification, and purity assessment of these compounds in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of quinoline derivatives due to its high resolution, sensitivity, and reproducibility.[1] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Application Note:
RP-HPLC with UV detection is a robust method for routine analysis and quality control of quinoline derivatives in pharmaceutical formulations and for monitoring reaction progress in synthetic chemistry.[2] The choice of a C18 column is a common starting point, offering good retention and separation for a wide range of quinoline analogues.[1][2] Method development often involves optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol and water with a pH modifier like phosphoric acid or formic acid) and the elution mode (isocratic or gradient).[2] For complex mixtures or trace analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity.
Experimental Protocol: Quantification of a Quinoline Derivative in a Pharmaceutical Formulation
This protocol outlines a general procedure for the quantification of a quinoline derivative using RP-HPLC with UV detection.
1. Materials and Instrumentation:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and high-purity water.[1] Phosphoric acid or formic acid for pH adjustment.
-
Reference Standard: A well-characterized reference standard of the quinoline derivative of interest (purity ≥98%).[2]
-
Sample: The pharmaceutical formulation (e.g., tablets) containing the quinoline derivative.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program: A typical gradient could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B. This should be optimized based on the specific analyte.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte; often in the range of 225-350 nm.[3] For Quinoline-2-carboxylic acid, 289 nm is used.[2]
3. Solution Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol.[2]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate for approximately 15 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature and dilute to the final volume with the same solvent.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase or sample matrix) to ensure no interfering peaks are present.[1]
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the quinoline derivative in the sample by interpolating its peak area from the calibration curve.
Caption: Experimental workflow for HPLC analysis of quinoline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable quinoline derivatives. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Application Note:
GC-MS is particularly useful for identifying and quantifying quinoline derivatives in complex matrices such as environmental samples, textiles, and biological fluids.[4][5] The electron ionization (EI) mass spectra of quinoline derivatives often show a prominent molecular ion peak, which is crucial for determining the molecular weight.[6] The fragmentation patterns provide valuable structural information, allowing for the identification of substituents and their positions on the quinoline ring.[6][7]
Experimental Protocol: Determination of Quinoline in Textiles
This protocol is adapted from a method for determining quinoline in textile samples.[4]
1. Materials and Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.[4]
-
Column: A DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm) or equivalent.[4]
-
Reagents: Toluene (or another suitable extraction solvent like ethyl acetate), helium (carrier gas).[4][5]
-
Sample: Textile sample cut into small pieces (approx. 5mm x 5mm).[3]
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C.[4]
-
Injection Mode: Splitless.[4]
-
Injection Volume: 1.0 µL.[4]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program: Initial temperature 90 °C, hold for 2 min, ramp to 260 °C at 20 °C/min, and hold at 260 °C for 3 min.[4]
-
Mass Spectrometer: Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
3. Sample Preparation (Ultrasonic Extraction):
-
Place 1.0 g of the cut textile sample into an extraction vessel.[3]
-
Add 10 mL of toluene to the vessel.[4]
-
Perform ultrasonic extraction for 30 minutes at 40 °C.[3][8]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane prior to GC-MS analysis.[3]
4. Analysis and Quantification:
-
Inject the prepared sample extract into the GC-MS system.
-
Identify the quinoline peak based on its retention time and mass spectrum (the peak time for quinoline under these conditions was found to be 6.596 minutes).[4]
-
For quantification, create a calibration curve using standard solutions of quinoline in toluene.
-
Analyze the samples in SIM mode, monitoring characteristic ions for quinoline (e.g., m/z 129, 102, 76).[6][9]
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized quinoline derivatives.
UV-Vis Spectroscopy
-
Application Note: UV-Vis spectroscopy is used for the quantitative analysis of quinoline derivatives and for studying their electronic properties. Quinoline derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system.[10] The position and intensity of the absorption maxima can be influenced by the nature and position of substituents on the quinoline ring and the solvent used.[10][11] This technique is often used for concentration determination in dissolution studies or as a detector for HPLC.[12]
-
Protocol:
-
Prepare a dilute solution of the quinoline derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, or chloroform).[11]
-
Record the UV-Vis spectrum, typically from 200 to 400 nm, using a double-beam spectrophotometer with the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve according to the Beer-Lambert law.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in quinoline derivatives. The analysis of the vibrational frequencies in the IR spectrum provides a molecular fingerprint of the compound.[13][14]
-
Protocol:
-
The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR), a liquid (as a thin film), or in solution. ATR is a common and convenient method.
-
Place a small amount of the sample on the ATR crystal.
-
Record the spectrum, typically in the range of 4000–400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to specific functional groups. Key vibrational bands for the quinoline core include C=C and C=N stretching vibrations (1600-1400 cm⁻¹) and C-H bending vibrations. Substituents will have their own characteristic bands, such as C=O stretching for carbonyl groups (~1700 cm⁻¹) or N-H stretching for amino groups (3500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application Note: NMR spectroscopy (¹H, ¹³C, and sometimes ¹⁵N) is the most powerful technique for the complete structural elucidation of quinoline derivatives in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often used to establish the complete structure and assign all proton and carbon signals unambiguously.
-
Protocol:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectra by examining chemical shifts, integration (for ¹H), and coupling patterns to deduce the molecular structure. Aromatic protons of the quinoline ring typically appear in the region of δ 7.0-9.0 ppm.
-
Mass Spectrometry (MS)
-
Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the compound's structure.[6]
-
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (e.g., [M+H]⁺ in ESI or M⁺˙ in EI).
-
Analyze the fragmentation pattern to support the proposed structure. Common fragmentations for the quinoline ring involve the loss of HCN.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of quinoline compounds using HPLC and GC-MS, compiled from various studies. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC Methods for Quinoline Analysis
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | - | 0.2 µg/mL | 90.6 - 98.9 | [3] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 cartridges | - | - | 80.6 - 88.2 | |
| Quinoline-2-carboxylic acid | - | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | 0.06 µg/mL | 0.19 µg/mL | 98.2 - 101.5 | [2] |
| Pyridine, Quinoline, etc. | Cigarette Smoke | Zorbax SB-Aq (4.6x150 mm, 5 µm) | 1.74 - 14.32 ng/cig | - | - | [3] |
Table 2: GC-MS Methods for Quinoline Analysis
| Analyte | Matrix | GC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | DB-5MS (30 m × 0.25 mm × 0.5 μm) | 0.1 mg/kg | - | 82.9 - 92.0 | [4] |
| Quinoline and Isoquinoline | Textiles | - | - | 0.05 mg/kg | 82.0 - 99.8 | [5] |
Signaling Pathway Visualization
Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as kinase signaling pathways.[1][4] The diagram below illustrates a simplified, representative mechanism where a quinoline derivative inhibits a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.
Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. graphviz.org [graphviz.org]
- 14. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for the Evaluation of Methyl-quinolin-8-ylmethyl-amine and its Analogs in Anticancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] The versatile structure of the quinoline ring allows for substitutions at various positions, leading to the modulation of their therapeutic effects. Numerous quinoline derivatives have been investigated for their efficacy against various cancer cell lines, including breast, colon, lung, and leukemia.[1][3][4] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][5][6]
This document provides an overview of the application of quinoline scaffolds in the synthesis of anticancer agents, including representative data for structurally related compounds, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxicity of Representative Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of several quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) |
| 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine[7] | A549 (Lung) | MTT Assay | 29.4 |
| 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione[8][9] | MDA468-NQ16 (Breast) | Cytotoxicity | High Nanomolar Range |
| 7-amino-2-(2-pyridinyl)quinoline-5,8-dione[8][9] | MDA468-NQ16 (Breast) | Cytotoxicity | High Nanomolar Range |
| Quinoline-cinnamide hybrid 6e[10] | HepG2 (Liver) | Cytotoxicity | 2.46 |
| 2-Styryl-4-quinoline carboxylic acid derivative[11] | H1975 (Lung) | Cytotoxicity | 0.21 |
| Ursolic acid-quinoline derivative[11] | MDA-MB-231 (Breast) | Cytotoxicity | 0.61±0.07 |
| Ursolic acid-quinoline derivative[11] | HeLa (Cervical) | Cytotoxicity | 0.36±0.05 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity and mechanism of action of quinoline derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Methyl-quinolin-8-ylmethyl-amine) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[15][16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15][17]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of the compound on cancer-related signaling pathways.[18][19][20]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/AKT/mTOR pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by size on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.[21]
-
Data Analysis: Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: A generalized workflow for the in vitro assessment of anticancer compounds.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 9. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. medium.com [medium.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Chelating Properties of 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds renowned for their potent metal-chelating properties. The ability of the 8-HQ scaffold to bind to a variety of metal ions through its nitrogen and oxygen donor atoms is central to its diverse biological activities.[1][2] This property has been harnessed for therapeutic applications, including the development of agents for neurodegenerative diseases, cancer, and microbial infections.[3] An imbalance in metal ion homeostasis is implicated in the pathogenesis of numerous diseases, and 8-HQ derivatives offer a promising strategy to restore this balance.[3] These compounds can act as metal chelators, sequestering excess metal ions, or as ionophores, transporting metal ions across biological membranes to where they are needed. This document provides an overview of the applications of 8-hydroxyquinoline derivatives, quantitative data on their metal-binding affinities and biological activities, and detailed protocols for their synthesis, characterization, and evaluation.
Applications of 8-Hydroxyquinoline Derivatives
The therapeutic potential of 8-hydroxyquinoline derivatives stems from their ability to modulate the concentration and reactivity of biologically important metal ions, such as copper, zinc, and iron.
Neurodegenerative Diseases
Metal dyshomeostasis is a key pathological feature of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[3] 8-HQ derivatives, such as clioquinol and its successor PBT2, have been investigated for their ability to chelate excess metal ions involved in amyloid-β aggregation and oxidative stress.[3] By binding to copper and zinc, these compounds can inhibit the formation of toxic Aβ oligomers and reduce the generation of reactive oxygen species (ROS).[3]
Cancer Therapy
The proliferation of cancer cells is often dependent on elevated levels of metal ions like copper and iron, which are essential cofactors for enzymes involved in cell growth and angiogenesis. 8-HQ derivatives can disrupt cancer cell metabolism by chelating these essential metals.[4] Furthermore, the formation of lipophilic metal-8-HQ complexes can facilitate the transport of metal ions into cancer cells, leading to increased intracellular ROS levels and subsequent apoptosis.[4]
Antimicrobial Agents
8-Hydroxyquinoline itself and many of its derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[5] Their mechanism of action is primarily attributed to the chelation of metal ions that are vital for microbial enzyme function and integrity of the cell wall.[6] By sequestering these essential metals, 8-HQ derivatives disrupt critical metabolic pathways in microorganisms, leading to growth inhibition or cell death.[6]
Quantitative Data
Metal Stability Constants
The stability of the metal complexes formed by 8-hydroxyquinoline and its derivatives is a key determinant of their biological activity. The following table summarizes the stability constants (log K) for various metal ions with 8-hydroxyquinoline.
| Metal Ion | log K1 | log K2 | Conditions | Reference |
| Cu2+ | 12.19 | 11.21 | 50% v/v aqueous dioxan, 20°C | [7] |
| Ni2+ | 10.98 | 9.61 | 50% v/v aqueous dioxan, 20°C | [7] |
| Co2+ | 9.7 | 8.5 | 50% v/v aqueous dioxan | [8] |
| Zn2+ | 9.81 | 8.97 | 50% v/v aqueous dioxan, 20°C | [7] |
| Fe2+ | 8.5 | 7.6 | 50% v/v aqueous dioxan | [8] |
| Mn2+ | 7.7 | 6.8 | 50% v/v aqueous dioxan | [8] |
| Mg2+ | 6.01 | 4.90 | 50% v/v aqueous dioxan, 20°C | [7] |
| Fe3+ | 12.3 | 11.5 | 50% v/v aqueous dioxan | [8] |
| Al3+ | 11.0 | 10.1 | 50% v/v aqueous dioxan | [8] |
Anticancer Activity
The anticancer potency of 8-hydroxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-hydroxyquinoline-5-sulfonamide derivative 3c | C-32 | Amelanotic Melanoma | Comparable to cisplatin/doxorubicin | [9] |
| 8-hydroxyquinoline-5-sulfonamide derivative 3c | MDA-MB-231 | Breast Adenocarcinoma | Comparable to cisplatin/doxorubicin | [9] |
| 8-hydroxyquinoline-5-sulfonamide derivative 3c | A549 | Lung Adenocarcinoma | Comparable to cisplatin/doxorubicin | [9] |
| 2-chloro-3-[(quinolin-8-yl)oxy]naphthalene-1,4-dione | A549 | Lung Cancer | Lower than compound 5 | [10] |
| Compound 6 (methylated 8-HQ-naphthoquinone hybrid) | A549, MCF-7, C32, Colo-829 | Lung, Breast, Melanoma | Highest cytotoxicity in the series | [10] |
| Clioquinol derivatives 4a, 5a, 10a, 11a | - | - | 105.51 ± 2.41, 119.24 ± 2.37, 99.15 ± 2.06, 43.86 ± 2.71 | [11] |
Antimicrobial Activity
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | ≤6.90–110.20 | [12] |
| Cloxyquin (5-Cl-8HQ) | Staphylococcus aureus | ≤5.58–44.55 | [12] |
| PH176 | Methicillin-resistant S. aureus (MRSA) | MIC50 = 16 µg/ml, MIC90 = 32 µg/ml | [10] |
| Metal complexes of 8-HQ | Various Gram-positive and Gram-negative bacteria | Inhibition zones of 15 - 28 mm | [6] |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline Derivatives
Protocol 1: One-Pot Synthesis of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) [13]
This protocol describes a one-pot method for the synthesis of clioquinol.
Materials:
-
8-hydroxyquinoline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Add 8-hydroxyquinoline (e.g., 7.25g, 50mmol), acetic anhydride (e.g., 5mL), and glacial acetic acid (e.g., 20mL) to a reaction flask.
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction solution under reduced pressure to dryness to obtain quinoline-8-yl acetate. This intermediate can be used in the next step without further purification.
-
Subsequent chlorination and iodination steps (details not fully provided in the abstract) would follow to yield clioquinol.
Characterization of Metal Chelation
Protocol 2: UV-Visible Spectrophotometry for Stoichiometry and Stability Constant Determination [14][15]
This method is used to determine the metal-to-ligand ratio in the complex and to calculate the stability constant.
Materials:
-
Stock solution of the 8-HQ derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Stock solution of the metal salt (e.g., NiCl₂, CoCl₂) of known concentration.
-
Spectrophotometer.
Procedure:
-
Prepare a series of solutions with a constant concentration of the metal ion (e.g., 1.35 × 10⁻⁴ mol/L) and varying concentrations of the 8-HQ derivative.
-
Record the UV-Vis absorption spectra for each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Plot the absorbance at λmax against the molar ratio of [Ligand]/[Metal].
-
The stoichiometric ratio can be determined from the inflection point of the curve.
-
The stability constant (K) can be calculated from the spectrophotometric data using appropriate equations (e.g., Benesi-Hildebrand method).
Protocol 3: Fluorescence Spectroscopy [16][17]
This protocol is used to characterize the fluorescence properties of 8-HQ derivatives upon metal binding.
Materials:
-
Stock solution of the 8-HQ derivative in a suitable solvent (e.g., acetonitrile, methanol).
-
Stock solution of the metal ion of interest.
-
Fluorometer.
Procedure:
-
Prepare a solution of the 8-HQ derivative at a specific concentration (e.g., 1 x 10⁻⁵ M).
-
Record the fluorescence emission spectrum by exciting at the absorption maximum of the free ligand.
-
Titrate the solution with increasing concentrations of the metal ion stock solution.
-
Record the fluorescence emission spectrum after each addition of the metal ion.
-
Observe changes in fluorescence intensity (enhancement or quenching) and any shifts in the emission wavelength.
-
These changes can be used to determine the binding affinity and selectivity of the derivative for the metal ion.
Protocol 4: Potentiometric Titration for Stability Constant Determination [8][18][19]
This is a classical and accurate method for determining the stability constants of metal complexes.
Materials:
-
Calibrated pH meter with a glass electrode.
-
Standardized solution of a strong base (e.g., NaOH).
-
Solution of the 8-HQ derivative of known concentration.
-
Solution of the metal salt of known concentration.
-
Background electrolyte (e.g., NaClO₄, KNO₃) to maintain constant ionic strength.
Procedure:
-
Titrate a solution containing the 8-HQ derivative and the metal ion with the standardized base.
-
Record the pH after each addition of the base.
-
Perform separate titrations of the free ligand and the strong acid under the same conditions to determine the ligand's protonation constants.
-
Use the titration data to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).
-
Plot n̄ versus p[L] (-log[L]) to generate the formation curve.
-
The stability constants (K₁, K₂, etc.) can be determined from the formation curve using computational methods.
Biological Activity Assays
Protocol 5: MTT Assay for Cell Viability and Cytotoxicity [9][20][21]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well plates.
-
8-HQ derivative stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of the 8-HQ derivative for a specific period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 6: Antimicrobial Susceptibility Testing (Agar Dilution Method) [12][22]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Microbial strains of interest.
-
Mueller-Hinton agar.
-
Petri dishes.
-
Stock solution of the 8-HQ derivative in DMSO.
Procedure:
-
Prepare a series of agar plates containing two-fold dilutions of the 8-HQ derivative.
-
Prepare a standardized inoculum of the test microorganism.
-
Spot a defined volume of the microbial inoculum onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
8-Hydroxyquinoline and its derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their well-established chelating properties provide a solid foundation for designing molecules that can effectively target metal-dependent pathological processes. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration and optimization of this promising class of compounds. The versatility of the 8-HQ scaffold, combined with a deeper understanding of its structure-activity relationships, holds significant promise for addressing unmet medical needs in neurodegenerative diseases, cancer, and infectious diseases.
References
- 1. rroij.com [rroij.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. connectsci.au [connectsci.au]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. bepls.com [bepls.com]
- 13. CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method - Google Patents [patents.google.com]
- 14. scirp.org [scirp.org]
- 15. ajchem-a.com [ajchem-a.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. hakon-art.com [hakon-art.com]
- 19. youtube.com [youtube.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Methyl-quinolin-8-ylmethyl-amine fluorescence signal
Welcome to the technical support center for Methyl-quinolin-8-ylmethyl-amine and related fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a robust fluorescence signal.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and similar quinoline-based fluorescent probes.
Issue 1: Weak or No Fluorescence Signal
Question: I am not observing a strong fluorescence signal from my this compound sample. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent fluorescence signal can stem from several factors, ranging from incorrect instrument settings to environmental effects on the fluorophore. Here is a step-by-step troubleshooting workflow:
Technical Support Center: Stability of Quinoline-Based Compounds
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with quinoline-based compounds. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific stability issues in a question-and-answer format, offering insights into potential causes and practical solutions.
Issue 1: Rapid Degradation of the Compound in Acidic Solution
-
Question: My quinoline-based compound is degrading rapidly when exposed to acidic conditions during my experiment. What is causing this and how can I mitigate it?
-
Answer: Quinoline and its derivatives can be susceptible to acid-catalyzed hydrolysis. Strong acidic conditions (pH ≤ 2.0) can lead to rapid degradation.[1] The nitrogen atom in the quinoline ring can be protonated, which may activate the ring system towards nucleophilic attack by water, leading to the cleavage of bonds and the formation of degradation products.
Troubleshooting Steps:
-
pH Adjustment: If your experimental protocol allows, conduct the experiment at a higher pH. Many quinoline compounds exhibit greater stability in the pH range of 5.5-9.0.[1]
-
Milder Acidic Conditions: If acidic conditions are necessary, consider using a milder acid or a lower concentration to minimize degradation.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of the degradation reaction.
-
Solvent System: The choice of solvent can influence degradation kinetics. For instance, degradation in acetonitrile with 0.1 N HCl can be much faster than in dimethyl sulfoxide (DMSO) with the same acid concentration.[1]
-
Issue 2: Compound Instability Under Light Exposure (Photodegradation)
-
Question: I've noticed that my quinoline compound degrades when exposed to laboratory light. What is the mechanism behind this, and how can I protect my samples?
-
Answer: Exposure to light, particularly UV radiation, can induce photodegradation in quinoline-based compounds.[1] This process can involve the formation of reactive oxygen species or direct excitation of the molecule, leading to various reactions such as oxidation, hydroxylation of the quinoline ring, or dehalogenation if applicable.[2]
Troubleshooting Steps:
-
Protect from Light: The most straightforward solution is to protect your samples from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Controlled Lighting Environment: Conduct experiments under controlled lighting conditions, using light sources that emit minimal UV radiation.
-
Photostability Studies: If the compound is intended for further development, it is crucial to perform formal photostability studies according to ICH Q1B guidelines to understand its light sensitivity.[3][4][5]
-
Issue 3: Formation of Unexpected Degradation Products
-
Question: My analysis shows the presence of unexpected peaks, suggesting the formation of unknown degradation products. What could be the cause?
-
Answer: The formation of unexpected degradation products can be attributed to several factors, including the presence of reactive species in your experimental medium, or the use of overly harsh stress conditions that lead to secondary degradation.[6] For example, under acidic conditions, N-nitrosoamino-3-methylimidazo[4,5-f]quinoline can form various products like 2-chloro-3-methylimidazo[4,5-f]quinoline and 2-azido-IQ in the presence of corresponding nucleophiles.[1]
Troubleshooting Steps:
-
Identify Potential Reactants: Carefully review all components of your reaction mixture for potential nucleophiles or oxidizing agents that could be reacting with your compound.
-
Forced Degradation Studies: Conduct systematic forced degradation studies (stress testing) to intentionally degrade the compound under controlled conditions (acid, base, oxidation, heat, light).[1][6] This will help in identifying the likely degradation products and establishing their formation pathways.
-
Analytical Method Validation: Ensure that your analytical method, typically a stability-indicating HPLC method, is capable of separating the main compound from all potential degradation products.[2]
-
Issue 4: Inconsistent Degradation Rates Between Experiments
-
Question: I am observing significant variability in the degradation rate of my quinoline compound across different experimental runs. What could be causing this inconsistency?
-
Answer: Inconsistent degradation rates are often due to subtle variations in experimental conditions. Factors such as the solvent system, temperature, and pH can significantly influence degradation kinetics.[1]
Troubleshooting Steps:
-
Standardize Protocols: Strictly control all experimental parameters, including temperature, pH, solvent composition, and exposure time to stress conditions.
-
Solution Stability: Analyze samples promptly after preparation or ensure they are stored under conditions that prevent further degradation before analysis.[2]
-
System Suitability: For chromatographic analysis, perform system suitability tests to ensure the analytical system is performing consistently.
-
Data Presentation: Stability of a Quinoline Derivative
The following table summarizes the stability of N-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ), a quinoline derivative, under various stress conditions. This data is compiled from published literature and serves as an example of the type of information that should be generated during stability studies.
| Stress Condition | Medium | Temperature | Duration | % Compound Remaining | Reference |
| 0.1 N HCl | Acetonitrile | Not Specified | 30 minutes | 0% | [1] |
| 0.1 N HCl | Dimethyl Sulfoxide | Not Specified | 30 minutes | 62% | [1] |
| pH 2.0 | Aqueous Buffer | 37°C | - | First-order kinetics (t½ = 10 ± 2 min) | [1] |
| pH 2.0 with 10 mM NaN₃ | Aqueous Buffer | 37°C | - | Increased reaction rate (t½ = 2 ± 0.1 min) | [1] |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below. These protocols are general frameworks and should be optimized for the specific quinoline-based compound of interest.
Protocol 1: Forced Degradation Study
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a compound.[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the quinoline compound in a suitable solvent such as methanol, acetonitrile, or DMSO.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solid sample of the compound in a temperature-controlled oven at 80°C.[1]
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound in a photostability chamber to UV and visible light.
-
Keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.[1]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.[1]
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column is commonly used for the separation of quinoline derivatives.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[7]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[7]
-
Detection: UV detection is commonly used, with the wavelength selected based on the UV spectrum of the specific quinoline derivative (e.g., 270 nm, 340 nm).[7]
-
Injection Volume: A typical injection volume is 10 µL.[7]
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on quinoline-based compounds.
Diagram 2: Troubleshooting Logic for Stability Issues
Caption: A logical approach to troubleshooting stability issues with quinoline compounds.
Diagram 3: Generalized Degradation Pathway
Caption: Common degradation pathways for quinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ikev.org [ikev.org]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl-quinolin-8-ylmethyl-amine
Welcome to the technical support center for the synthesis of Methyl-quinolin-8-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this and structurally related quinoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide actionable advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted quinolines?
A1: Several classical methods are widely used for the synthesis of the quinoline core. These include the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach-Knorr syntheses.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Skraup synthesis is a robust method for producing quinoline from aniline, glycerol, and an oxidizing agent.[3]
Q2: I am observing significant tar formation in my Skraup synthesis of 8-methylquinoline. What is the cause and how can I minimize it?
A2: Tar formation is a frequent side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions, which can lead to the polymerization of reactants and intermediates.[4] To mitigate this, consider the following:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can help control the exothermic nature of the reaction and reduce charring.[3][4]
-
Optimize Temperature: Gentle heating should be used to initiate the reaction, and the subsequent exothermic phase must be carefully controlled to avoid excessively high temperatures.[4]
-
Controlled Reagent Addition: Slow and careful addition of concentrated sulfuric acid with efficient cooling and stirring is crucial to dissipate heat and prevent localized hotspots.[4][5]
Q3: My Doebner-von Miller reaction is resulting in a low yield due to the formation of polymeric material. How can this be prevented?
A3: The polymerization of the α,β-unsaturated aldehyde or ketone used in the Doebner-von Miller synthesis is a common cause of low yields.[5] Strategies to minimize this include:
-
Milder Reaction Conditions: Employing milder catalysts can prevent the harsh conditions that promote polymerization.[5]
-
Purity of Starting Materials: Ensure the high purity of your reactants to prevent impurities from initiating side reactions.[5]
-
Slow Addition: A slow, controlled addition of the carbonyl compound can maintain its low concentration in the reaction mixture, thus disfavoring self-condensation and polymerization.[4]
Q4: How can I improve the overall yield and purity of my quinoline synthesis?
A4: Optimizing reaction conditions is paramount. This includes precise control over temperature, reaction time, and the selection of appropriate catalysts and solvents.[5] Ensuring the purity of your starting materials is a critical first step.[5] Post-synthesis, effective purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product in high purity.[5][6]
Troubleshooting Guide for this compound Synthesis
A common synthetic approach to this compound involves a multi-step process. Below are troubleshooting tips for potential issues at each stage.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Step 1: Synthesis of 8-Methylquinoline via Skraup Synthesis
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction; significant side product formation (e.g., tar).[4][5] | - Ensure drop-wise addition of cooled H₂SO₄/H₂O solution while controlling the exothermic reaction with an ice bath.[7] - Use a moderator like ferrous sulfate to make the reaction less violent.[4] - After the initial vigorous reaction, ensure sufficient reflux time (e.g., 3-5 hours) for the reaction to go to completion.[5] |
| Difficult Purification | Presence of tarry byproducts and unreacted starting materials.[4] | - After making the reaction mixture basic, perform steam distillation to separate the volatile quinoline derivative from the non-volatile tar.[4][5] - The distillate can be further purified by extraction with an organic solvent, followed by drying and vacuum distillation.[7][8] |
Table 1: Influence of Reaction Conditions on 8-Methylquinoline Synthesis (Note: This data is illustrative and based on general principles of similar reactions, as specific yield data for this exact reaction is not readily available in the provided search results.)
| Parameter | Condition A | Condition B | Expected Outcome |
| Moderator | None | Ferrous Sulfate[4] | Condition B is expected to provide a more controlled reaction with less tar formation. |
| H₂SO₄ Addition | Rapid | Slow, with cooling[5] | Slow addition in Condition B minimizes localized overheating and side reactions. |
| Temperature Control | Uncontrolled | Maintained below reflux initiation | Tightly controlling the temperature in Condition B can significantly improve yield and purity. |
| Yield | Potentially < 40% | Potentially > 60% | Optimized conditions in B are likely to lead to a higher yield. |
Step 2: Radical Bromination of 8-Methylquinoline
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of 8-(Bromomethyl)quinoline | Insufficient radical initiation; decomposition of the product. | - Use a suitable radical initiator (e.g., AIBN or benzoyl peroxide) and a light source if necessary. - Perform the reaction in a non-polar solvent like carbon tetrachloride. - Maintain a controlled temperature to avoid over-bromination or decomposition. |
| Formation of Multiple Brominated Products | Excessive brominating agent or prolonged reaction time. | - Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide). - Monitor the reaction closely using TLC to stop it once the starting material is consumed.[6] |
Step 3: Amination of 8-(Bromomethyl)quinoline with Methylamine
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Final Product | Incomplete reaction; formation of over-alkylated byproducts. | - Use a suitable excess of methylamine to favor the formation of the secondary amine. - Conduct the reaction at a low to moderate temperature to control the reaction rate. - Use a polar aprotic solvent (e.g., DMF or acetonitrile) to facilitate the nucleophilic substitution. |
| Difficult Purification | Presence of unreacted starting material and di-substituted amine. | - Use column chromatography for purification of the crude product.[6] - The product can be converted to its hydrochloride salt for easier handling and purification by recrystallization.[9] |
Experimental Protocols
Protocol 1: Synthesis of 8-Methylquinoline (Adapted from Skraup Synthesis Principles)
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to water with cooling.
-
To this cooled acid solution, add o-toluidine and glycerol.
-
Add a moderator such as ferrous sulfate.[4]
-
Gently heat the mixture in a fume hood. The reaction is exothermic and may become vigorous. If necessary, remove the heat source until the reaction subsides.[3][5]
-
After the initial exothermic reaction, heat the mixture under reflux for 3-5 hours.[5]
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with a sodium hydroxide solution to liberate the free quinoline base.[5]
-
Perform steam distillation to isolate the crude 8-methylquinoline from the tarry residue.[5]
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Further purify the product by vacuum distillation.[8]
Protocol 2: General Procedure for Amination
-
Dissolve 8-(bromomethyl)quinoline in a suitable polar aprotic solvent.
-
Add an excess of a solution of methylamine in a suitable solvent (e.g., THF or ethanol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Signaling Pathways and Logical Relationships
Reaction Mechanism: Skraup Synthesis
Caption: Key steps in the Skraup synthesis of a substituted quinoline.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yield or purity issues.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fluorescent Zinc Sensors
Welcome to the Technical Support Center for Fluorescent Zinc Sensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.
Troubleshooting Guides & FAQs
Here we address specific problems you might encounter while using fluorescent zinc sensors.
1. Sensor Specificity and Interference
Question: My sensor is showing a fluorescent signal even when I don't expect zinc to be present. What could be the cause?
Answer: This is a common issue related to the sensor's specificity. While many sensors are designed for high zinc affinity, they can also bind to other biologically relevant metal ions, leading to false-positive signals.
-
Interference from other metal ions: Transition metals such as copper (Cu²⁺), iron (Fe²⁺), and manganese (Mn²⁺) are known to interfere with some zinc sensors.[1][2] For example, FluoZin-3 and Newport Green can both bind to other transition metals besides zinc.[1][3] The extent of interference depends on the sensor's dissociation constant (Kd) for each ion and the intracellular concentration of these ions.
-
pH sensitivity: Many fluorescent zinc sensors are pH-sensitive.[4] A decrease in intracellular pH can sometimes lead to an increase in fluorescence that is independent of zinc concentration. It is crucial to monitor and maintain a stable physiological pH during your experiments.
-
Autofluorescence: Cellular components like NADH and flavins can autofluoresce, contributing to background signal. This is more prominent with sensors that require UV excitation.[5]
Quantitative Data on Sensor Specificity
To help you choose the right sensor and anticipate potential interference, the following table summarizes the dissociation constants (Kd) of two common zinc sensors, FluoZin-3 and Newport Green, for zinc and other interfering transition metals. A lower Kd value indicates a higher affinity of the sensor for the ion.
| Ion | FluoZin-3 Kd | Newport Green Kd |
| Zn²⁺ | ~15 nM[2] | Not specified |
| Cu²⁺ | 0.79 ± 0.04 nM[1] | Not specified |
| Cu⁺ | 180 ± 27 nM[1] | 17 ± 1 µM[1] |
| Fe²⁺ | High µM range | High µM range |
| Mn²⁺ | High µM range | High µM range |
| Ni²⁺ | High µM range | Potential as a sensor[1] |
| Cd²⁺ | High affinity[2] | High affinity |
2. Photostability and Phototoxicity
Question: My fluorescent signal is fading quickly during imaging, or my cells appear unhealthy after exposure to excitation light. What is happening?
Answer: These issues are likely related to photobleaching and phototoxicity.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore, leading to a decrease in fluorescence intensity over time with repeated exposure to excitation light. To minimize photobleaching, use the lowest possible excitation intensity and exposure time required to obtain a good signal.[6]
-
Phototoxicity: High-intensity excitation light, especially in the UV range, can generate reactive oxygen species (ROS) that can damage and kill cells.[5] Using sensors that are excitable by visible light can help reduce phototoxicity.
3. Sensor Loading and Localization
Question: I'm having trouble loading the sensor into my cells, or the sensor is not localizing to the desired cellular compartment. What can I do?
Answer: Difficulties with sensor loading and localization are common challenges.
-
Inadequate Loading: The acetoxymethyl (AM) ester forms of sensors are commonly used for cell loading, as they are membrane-permeant.[7] Once inside the cell, esterases cleave the AM groups, trapping the fluorescent sensor. Incomplete de-esterification can result in poor sensor retention and a weak signal. Ensure sufficient incubation time (typically 30-60 minutes) for complete de-esterification.[7]
-
Incorrect Localization: Some small-molecule sensors can accumulate in organelles like the Golgi apparatus or mitochondria, which may not be the region of interest.[4] If you need to measure zinc in a specific compartment, consider using a sensor that is specifically targeted to that organelle.
4. Calibration Issues
Question: How can I accurately quantify zinc concentrations using my fluorescent sensor?
Answer: Accurate quantification of intracellular zinc requires careful calibration of the sensor's fluorescent response. In situ calibration is highly recommended as the sensor's properties can be different inside the cell compared to in a cuvette.[4][7] This involves treating the cells with a zinc ionophore (e.g., pyrithione) to equilibrate intracellular and extracellular zinc concentrations, followed by the addition of known concentrations of zinc to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.[7] The heavy metal chelator TPEN is often used to determine Fmin.[7]
Experimental Protocols
Protocol 1: Loading Cells with AM Ester Fluorescent Zinc Sensors
This protocol provides a general guideline for loading cells with the AM ester form of a fluorescent zinc sensor. Optimization may be required for specific cell types and sensors.
-
Prepare a stock solution of the sensor (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Dilute the stock solution to a final working concentration (typically 1-5 µM) in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS). To aid in dispersion, you can add a small amount of Pluronic F-127 (final concentration ~0.02%).[7]
-
Remove the cell culture medium and wash the cells once with the buffered physiological medium.
-
Add the sensor-containing medium to the cells and incubate for 30-60 minutes at 37°C.[7]
-
Wash the cells twice with fresh, sensor-free medium to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester.[7]
-
The cells are now ready for imaging.
Protocol 2: In Situ Calibration of Fluorescent Zinc Sensors
This protocol describes a method for calibrating the fluorescent response of a zinc sensor within the cells.
-
Load the cells with the zinc sensor as described in Protocol 1.
-
Acquire a baseline fluorescence measurement (F_baseline).
-
To determine the minimum fluorescence (Fmin): Add a high-affinity zinc chelator, such as TPEN (50-100 µM), to the cells.[7] This will bind all available intracellular zinc, and the resulting fluorescence represents the signal from the unbound sensor.
-
To determine the maximum fluorescence (Fmax): After obtaining Fmin, add a zinc ionophore like pyrithione (e.g., 20 µM) along with a saturating concentration of zinc (e.g., 100 µM ZnCl₂).[7] The ionophore will allow extracellular zinc to enter the cell and saturate the sensor, resulting in the maximum fluorescence signal.
-
Calculate the intracellular zinc concentration using the following equation:
[Zn²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Zn²⁺] is the intracellular zinc concentration.
-
Kd is the dissociation constant of the sensor for zinc (this should be determined under conditions that mimic the intracellular environment).
-
F is the fluorescence intensity of the sample.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
-
Visualizations
Signaling Pathway: Neuronal Zinc Signaling
The following diagram illustrates some of the key pathways of zinc signaling in a neuron. Synaptically released zinc can enter the postsynaptic neuron through various channels and activate downstream signaling cascades. Intracellular zinc levels are tightly regulated by zinc transporters (ZIPs and ZnTs) and metallothioneins.[8][9][10]
Caption: Simplified diagram of neuronal zinc signaling pathways.
Experimental Workflow: Troubleshooting Low Fluorescent Signal
This workflow provides a logical approach to troubleshooting a weak or absent fluorescent signal when using zinc sensors.
Caption: A logical workflow for troubleshooting low fluorescent signals.
References
- 1. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Troubleshooting [evidentscientific.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE FUNCTION AND REGULATION OF ZINC IN THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
Technical Support Center: Reducing Background Fluorescence in Cell Imaging
Welcome to the technical support center for troubleshooting background fluorescence in your cell imaging experiments. High background can obscure your target signal, leading to misinterpreted results and unreliable data. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in immunofluorescence?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological structures within the sample. Common sources include collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2][3][4] Fixatives like glutaraldehyde and formaldehyde can also induce autofluorescence.[1][2][5]
-
Non-specific Antibody Binding: This occurs when primary or secondary antibodies bind to unintended targets within the sample. This can be caused by excessively high antibody concentrations, insufficient blocking, or cross-reactivity.[6][7][8]
-
Issues with Reagents and Protocol: Problems such as contaminated buffers, expired reagents, insufficient washing, or the sample drying out can all contribute to high background.[7][9][10]
Q2: How can I determine if the background I'm seeing is due to autofluorescence?
To identify autofluorescence, prepare a control sample that goes through the entire staining protocol but without the addition of any fluorophore-conjugated antibodies.[2][10] If you observe fluorescence in this unstained sample, it is due to autofluorescence.
Q3: My secondary antibody seems to be binding non-specifically. How can I troubleshoot this?
Non-specific binding of the secondary antibody is a common issue. Here are some troubleshooting steps:
-
Run a secondary antibody-only control: Prepare a sample where you omit the primary antibody but apply the secondary antibody.[8] If you see staining, it confirms that your secondary antibody is binding non-specifically.
-
Ensure proper blocking: Use a blocking serum from the same species as the secondary antibody was raised in.[6][8][11] For example, if you are using a goat anti-mouse secondary antibody, use normal goat serum for blocking.
-
Check for cross-reactivity: If you are staining tissue from the same species as your primary antibody (e.g., mouse primary on mouse tissue), the anti-mouse secondary antibody will bind to endogenous IgGs in the tissue.[9][12] In such cases, use a primary antibody from a different host species or employ specialized blocking reagents.
Q4: Can my choice of fixative contribute to high background?
Yes, certain fixatives can increase background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][3][5] Glutaraldehyde generally causes more autofluorescence than formaldehyde.[5] To minimize this, use the lowest effective concentration of the fixative and the shortest necessary fixation time.[1][5] Alternatively, you can switch to an organic solvent fixative like ice-cold methanol or ethanol.[2][3]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence can be a significant challenge, especially in tissues rich in collagen, elastin, or red blood cells.[4] Here are several methods to reduce it.
Method 1: Photobleaching Exposing the sample to the excitation light source for an extended period before imaging can "burn out" some of the endogenous fluorophores.
Method 2: Chemical Quenching Several chemical reagents can be used to quench autofluorescence.
-
Sodium Borohydride: This can be effective for reducing aldehyde-induced autofluorescence.[1]
-
Sudan Black B: This dye is particularly effective at quenching lipofuscin autofluorescence, often found in aged tissues.[4][13]
-
Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW™ and TrueBlack™, are designed to reduce autofluorescence from various sources.[4][14][15][16]
Method 3: Spectral Separation Since autofluorescence is often strongest in the blue and green regions of the spectrum, using fluorophores that emit in the red or far-red regions can help to spectrally separate your signal from the background.[2][3]
Experimental Protocol: Autofluorescence Quenching with Sudan Black B
This protocol is for quenching lipofuscin-associated autofluorescence in fixed tissue sections.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare a 0.3% Sudan Black B solution by dissolving the powder in 70% ethanol. Let it shake overnight in the dark.
-
The next day, filter the solution to remove any undissolved particles.
-
After completing your immunofluorescence staining protocol (primary and secondary antibody incubations and washes), incubate the slides in the Sudan Black B solution for 10-15 minutes at room temperature. The optimal incubation time may vary depending on the tissue type.
-
Wash the slides thoroughly with PBS to remove excess Sudan Black B.
-
Coverslip your slides with an appropriate mounting medium.
-
Image the slides.
Guide 2: Optimizing Blocking and Washing Steps
Proper blocking and washing are critical for minimizing non-specific antibody binding.
Blocking Buffers The choice of blocking buffer is crucial. The most common and effective blocking agents are:
-
Normal Serum: Use serum from the same species that the secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary).[6][8][11] This blocks non-specific binding of the secondary antibody.
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in PBS can be used as a general protein blocker.[6][9]
-
Non-fat Dry Milk: While effective, it is not recommended for detecting phosphorylated proteins due to its high phosphoprotein content.[17]
Washing Steps Insufficient washing will result in high background.
-
Wash samples at least 3 times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) between each antibody incubation step.[9]
-
Ensure the entire sample is covered with wash buffer during each wash.[18]
-
Gentle agitation during washing can improve efficiency.
Experimental Protocol: Optimal Blocking Procedure
This protocol outlines a general procedure for effective blocking in immunofluorescence.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
-
Blocking serum (from the host species of the secondary antibody) or Bovine Serum Albumin (BSA)
Procedure:
-
After fixation and permeabilization (if required), wash the samples twice with PBS.
-
Prepare the blocking buffer. A common formulation is 5-10% normal serum or 1-5% BSA in PBS with 0.3% Triton X-100.[17]
-
Incubate the samples in the blocking buffer for at least 1 hour at room temperature.
-
Proceed with the primary antibody incubation. It is often beneficial to dilute the primary antibody in the blocking buffer to maintain the blocking effect.
Data Summary
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Autofluorescence | Endogenous fluorophores (e.g., collagen, lipofuscin) | Treat with a quenching agent like Sudan Black B or a commercial kit. | Significant reduction in background fluorescence, especially from lipofuscin.[4][13] |
| Aldehyde fixation | Use a different fixative (e.g., methanol) or treat with sodium borohydride.[1][2] | Reduction in fixation-induced autofluorescence. | |
| Non-specific Staining | Primary antibody concentration too high | Titrate the primary antibody to determine the optimal dilution.[8][9] | Improved signal-to-noise ratio. |
| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody or change the host of the primary antibody.[9] | Reduced off-target binding of the secondary antibody. | |
| Insufficient blocking | Increase blocking time or change the blocking agent (e.g., use normal serum from the secondary host species).[8][9] | Lowered background from non-specific protein binding. | |
| General High Background | Insufficient washing | Increase the number and duration of wash steps.[7] | Removal of unbound and loosely bound antibodies. |
| Sample drying out | Keep the sample hydrated throughout the staining procedure.[10][19] | Prevention of artifacts and non-specific antibody binding caused by drying. |
Visual Guides
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: A standard experimental workflow for indirect immunofluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. labcompare.com [labcompare.com]
- 6. oni.bio [oni.bio]
- 7. sinobiological.com [sinobiological.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. biotium.com [biotium.com]
- 14. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 18. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 19. Immunofluorescence Troubleshooting Tips [elabscience.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl-quinolin-8-ylmethyl-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyl-quinolin-8-ylmethyl-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic amine with a quinoline core. Generally, such compounds exhibit poor solubility in aqueous solutions at neutral pH due to the aromatic and rigid nature of the quinoline ring system. Its solubility is expected to be higher in organic solvents and can be significantly influenced by the pH of the aqueous medium.
Q2: In which organic solvents can I dissolve this compound?
This compound typically demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It may also be soluble in alcohols like ethanol and methanol. However, the exact solubility will depend on the concentration and temperature.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The presence of the amine group means that the solubility of this compound is highly pH-dependent. In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble salt. Therefore, decreasing the pH of the aqueous solution is a primary strategy to enhance its solubility.
Q4: Can I use co-solvents to improve the aqueous solubility of this compound?
Yes, using co-solvents is a common and effective strategy. The addition of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), to an aqueous solution can significantly improve the solubility of poorly soluble compounds like this compound.
Q5: Are there any formulation strategies to enhance the delivery of poorly soluble this compound?
For in vivo or in vitro applications where high organic solvent concentrations are not viable, various formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, encapsulation in liposomes or nanoparticles, and the preparation of amorphous solid dispersions.
Troubleshooting Guides
Issue 1: Precipitate Formation When Diluting a DMSO Stock Solution into Aqueous Buffer
This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the DMSO stock.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Increase the Co-solvent Concentration: If experimentally permissible, slightly increasing the percentage of DMSO in the final solution (e.g., from 0.5% to 1-2%) can help maintain solubility.
-
Use a Different Co-solvent: Consider using a co-solvent like PEG 400 or ethanol, which may have different solubilizing properties.
-
pH Adjustment: If the compound is more soluble at a lower pH, consider preparing the aqueous buffer at a more acidic pH, if compatible with your experimental system.
-
Sonication and Heating: Gentle warming and sonication of the final solution can help to redissolve small amounts of precipitate, but be cautious about compound stability at higher temperatures.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
Inconsistent assay results can often be traced back to the compound not being fully dissolved, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your final solution for any signs of precipitation (cloudiness, particles). Centrifuge the solution and check for a pellet.
-
Solubility Determination: Perform a formal solubility assessment in your specific assay buffer to understand the solubility limit.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a concentrated stock solution immediately before use. Avoid freeze-thaw cycles of dilute aqueous solutions.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media.
Data and Protocols
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dimethylformamide (DMF) | > 50 |
| Ethanol | 10-20 |
| Methanol | 5-10 |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
Table 2: Aqueous Solubility Enhancement Strategies
| Aqueous System (pH 7.4) | Additive | Resulting Solubility (µg/mL) |
| PBS | 1% DMSO | 1-5 |
| PBS | 2% DMSO | 5-10 |
| PBS | 1% Tween® 80 | 15-25 |
| Acetate Buffer (pH 5.0) | None | 20-30 |
| Acetate Buffer (pH 5.0) | 1% DMSO | 40-60 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 186.24 g/mol ), weigh 1.86 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol determines the solubility of a compound in a buffer when added from a DMSO stock.
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume of the aqueous buffer (e.g., 198 µL). This will create a range of compound concentrations with a constant final DMSO percentage.
-
Incubate: Shake the plate at room temperature for 1.5-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance at a wavelength of 620 nm or 750 nm using a plate reader. The concentration at which turbidity significantly increases corresponds to the kinetic solubility limit.
Caption: Workflow for the kinetic solubility assay.
Technical Support Center: Metal Ion Chelation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during metal ion chelation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Chelate Yield or Incomplete Reaction
Q: My chelation reaction is resulting in a low yield of the desired metal-ligand complex. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Sub-optimal pH: The pH of the reaction medium is critical. Most chelating agents have acidic protons that need to be removed for the ligand to effectively coordinate with the metal ion. If the pH is too low, the ligand will be protonated and less available for chelation. Conversely, if the pH is too high, the metal ion may precipitate as a hydroxide.[1][2]
-
Incorrect Molar Ratio: An inappropriate ratio of ligand to metal ion can lead to incomplete complexation.
-
Solution: Typically, a slight molar excess of the chelating agent (e.g., 1.1:1) is used to drive the reaction towards the formation of the complex.[1]
-
-
Presence of Competing Ions: Other metal ions in your sample can compete with your target metal for the chelating agent, especially if they form more stable complexes.[1][5]
-
Solution: Purify your sample to remove competing ions. If this is not possible, you may need to use a chelating agent with higher selectivity for your target metal ion. Consult stability constant data to assess potential interferences.
-
-
Reaction Kinetics: Some chelation reactions can be slow.
-
Solution: Increase the reaction time or gently heat the mixture to improve the reaction rate. Monitor the reaction progress over time using a suitable analytical technique.
-
2. Poor Selectivity and Interference
Q: I am observing chelation of non-target metal ions in my experiment. How can I improve the selectivity for my target metal?
A: Achieving high selectivity is crucial, especially in biological or environmental samples with multiple metal ions.
-
Chelator Choice: The primary factor influencing selectivity is the choice of the chelating agent. Different ligands have varying affinities for different metal ions.
-
Solution: Select a chelating agent that has a significantly higher stability constant for your target metal ion compared to other metals present in the sample.[5] The larger the difference in the logarithm of the stability constants (log K), the higher the selectivity.
-
-
pH Control: The stability of metal-chelate complexes is pH-dependent.[1][2]
-
Solution: By carefully controlling the pH, you can often selectively chelate one metal ion over another. For instance, some metal ions can be precipitated as hydroxides at a specific pH, removing them from the solution before adding the chelating agent.
-
-
Masking Agents: A masking agent is a reagent that reacts with interfering ions to form stable complexes, preventing them from reacting with your primary chelating agent.
-
Solution: Introduce a masking agent that selectively binds to the interfering metal ions without affecting your target metal.
-
3. Precipitation Issues
Q: My metal-chelate complex is precipitating out of solution. What is causing this and how can I prevent it?
A: Precipitation of the metal-chelate complex or the metal ion itself can be a significant problem.
-
Metal Hydroxide Precipitation: At high pH values, many metal ions will precipitate as insoluble hydroxides, even in the presence of a chelating agent.[1][2]
-
Solution: Carefully control the pH and avoid excessively alkaline conditions. Consult the solubility product (Ksp) of the metal hydroxide to determine the pH at which precipitation will occur.
-
-
Low Solubility of the Chelate: The formed metal-chelate complex may have limited solubility in the chosen solvent.
-
Solution: Change the solvent or use a co-solvent to increase the solubility of the complex. Modification of the chelating agent to include more soluble functional groups can also be an option.
-
-
"Salting Out": High concentrations of salts in the solution can decrease the solubility of the metal chelate.
-
Solution: Reduce the ionic strength of your solution if possible.
-
4. Compound Instability
Q: The formed metal-chelate complex appears to be unstable over time. What factors can influence its stability?
A: The stability of a metal chelate is governed by several factors:
-
The Chelate Effect: Polydentate ligands (chelating agents that bind to the metal ion through multiple donor atoms) form more stable complexes than monodentate ligands. This is known as the chelate effect.
-
Ring Size: Chelate rings with five or six members are generally more stable than smaller or larger rings.
-
Nature of the Metal Ion and Ligand: The charge and size of the metal ion, as well as the basicity of the ligand, play a crucial role in the stability of the complex.
Data Presentation
Table 1: Stability Constants (log K) of Common Metal-EDTA Complexes
This table provides the logarithm of the formation constants for various metal ions with the widely used chelating agent Ethylenediaminetetraacetic acid (EDTA). A higher log K value indicates a more stable complex.[6][7][8][9]
| Metal Ion | log K |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.5 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.4 |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.5 |
| Al³⁺ | 16.4 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.9 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Data is typically for 20-25 °C and an ionic strength of 0.1 M.
Table 2: Optimal pH Ranges for Chelation of Various Metal Ions
The optimal pH for chelation depends on both the metal ion and the chelating agent. This table provides general guidelines for some common metal ions.[1][2][10][11]
| Metal Ion | Typical Chelating Agent | Optimal pH Range | Notes |
| Fe³⁺ | EDTA, EDDHA | 4.0 - 8.0 | Prone to precipitation as Fe(OH)₃ at higher pH. |
| Cu²⁺ | EDTA, NTA | 3.0 - 10.0 | Forms stable complexes over a wide pH range. |
| Zn²⁺ | EDTA | 4.0 - 10.0 | Can precipitate as Zn(OH)₂ at very high pH. |
| Ca²⁺ | EDTA | > 7.0 | Chelation is more effective at alkaline pH. |
| Mg²⁺ | EDTA | > 8.0 | Requires alkaline conditions for effective chelation. |
| Mn²⁺ | EDTA | 6.0 - 10.0 | Can be oxidized and precipitate at higher pH. |
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Metal-Ligand Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the metal ion and the chelating agent in the same buffer to avoid heats of dilution from buffer mismatch.[12]
-
The buffer should be chosen carefully to avoid any interaction with the metal ion. "Good's buffers" like HEPES, PIPES, and MOPS are often suitable.[3]
-
Degas both solutions thoroughly to prevent air bubbles.
-
Accurately determine the concentrations of both the metal and ligand solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution.
-
Equilibrate the instrument at the desired temperature.
-
-
Titration:
-
Perform an initial injection of a small volume of the ligand to check for large, unexpected heat changes.
-
Proceed with a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Continue the titration until the binding sites on the metal ion are saturated, and the heat of injection becomes constant (equal to the heat of dilution).
-
-
Data Analysis:
-
Integrate the peaks in the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n.
-
2. NMR Spectroscopy for Characterizing Metal Chelation
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the metal-chelate complex in solution and can be used to study the binding stoichiometry and dynamics.
Methodology:
-
Sample Preparation:
-
Dissolve the chelating agent and the metal-chelate complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[13]
-
The choice of solvent is crucial to avoid interference with the signals of interest.
-
Prepare a series of samples with varying metal-to-ligand ratios to monitor changes in the NMR spectra upon complexation.
-
-
NMR Experiment:
-
Acquire ¹H and/or ¹³C NMR spectra of the free ligand and the metal-chelate complex.
-
For paramagnetic metal ions, specialized NMR techniques may be required due to significant peak broadening.
-
-
Data Analysis:
-
Compare the chemical shifts of the ligand's protons or carbons in the free and complexed states. Changes in chemical shifts provide information about which parts of the ligand are involved in metal coordination.
-
Integration of the signals can be used to determine the stoichiometry of the complex.
-
For dynamic systems, NMR can be used to study the rates of ligand exchange.
-
3. Fluorescence Spectroscopy for Metal Binding Analysis
Fluorescence spectroscopy is a highly sensitive technique that can be used to study metal-ligand interactions if the ligand's fluorescence properties change upon metal binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescent chelating agent in a suitable buffer.
-
Ensure the buffer does not quench the fluorescence of the ligand.
-
-
Titration:
-
Measure the initial fluorescence spectrum of the ligand.
-
Add small aliquots of the metal ion solution to the ligand solution and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in fluorescence intensity or wavelength at a specific excitation wavelength.
-
Plot the change in fluorescence as a function of the metal ion concentration.
-
Fit the resulting titration curve to a binding equation to determine the binding constant and stoichiometry.
-
Visualizations
Caption: A general troubleshooting workflow for metal ion chelation experiments.
Caption: Key factors influencing the efficiency and stability of metal chelation.
Caption: A decision tree for selecting an appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. wellyoutech.com [wellyoutech.com]
- 3. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.beloit.edu [chemistry.beloit.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
Technical Support Center: Photobleaching of Quinoline-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using quinoline-based fluorescent probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my quinoline probe experiments?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (a fluorophore) upon exposure to light.[1][2] When a quinoline-based probe photobleaches, it permanently loses its ability to fluoresce, leading to a fading signal during your imaging experiment.[3][4] This can be a significant problem as it can compromise the quality and reliability of your data, especially in quantitative studies where a stable signal is crucial, or in long-term imaging where the signal may disappear before the experiment is complete.[1][5]
Q2: What are the primary causes of photobleaching?
A2: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) like singlet oxygen.[1][6] These highly reactive molecules can chemically alter and destroy the fluorophore, rendering it non-fluorescent.[1] Several factors can accelerate this process:
-
High Illumination Intensity: Intense light from lasers or microscope lamps increases the rate of fluorophore excitation, leading to faster photobleaching.[1][7]
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the probe molecules.[1][7]
-
Presence of Oxygen: Molecular oxygen is a key component in the most common photobleaching pathways.[1][6]
Q3: Are quinoline-based probes particularly susceptible to photobleaching?
A3: The photostability of a probe depends on its specific molecular structure and its environment.[2] While some quinoline-based probes are designed for high photostability and can be used for long periods without significant photobleaching[8][9], others may be more susceptible. Quinoline scaffolds are often chosen for their favorable photophysical properties[10][11], but like all fluorophores, they will eventually photobleach.[12] The rate of bleaching is highly dependent on the experimental conditions.[13]
Q4: How can I prevent or minimize photobleaching?
A4: You can minimize photobleaching by reducing the amount of light your probe is exposed to and by protecting it from chemical degradation.[12] Key strategies include:
-
Reduce Illumination Intensity: Use the lowest light intensity that provides a sufficient signal-to-noise ratio.[6] This can be achieved using neutral density filters or by lowering the laser power.
-
Minimize Exposure Time: Use the shortest possible exposure times for your camera or detector.[1][14] Avoid unnecessary illumination by using shutters to block the light path when not actively acquiring images.[15]
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media (e.g., VECTASHIELD®, ProLong™ Gold) into your sample preparation. These reagents are designed to scavenge ROS and protect the fluorophore.[6][12]
-
Choose More Photostable Probes: If photobleaching is persistent, consider if a more robust dye is available for your application. Dyes like the Alexa Fluor or DyLight series are known for their high photostability.[6][16]
Troubleshooting Guide: Rapid Signal Loss
Issue: My fluorescent signal is bright initially but fades quickly during imaging.
This guide will help you diagnose and resolve issues of rapid photobleaching.
Step 1: Evaluate Imaging Parameters
-
Question: Is my illumination intensity too high or my exposure time too long?
-
Answer: High-intensity light and long exposures are the most common causes of accelerated photobleaching.[1]
-
Action 1: Reduce Illumination Power. Lower the laser power or use a neutral density (ND) filter to decrease the intensity of the excitation light. Aim for the lowest power that still gives you a clear signal above background noise.[5][6]
-
Action 2: Shorten Exposure Time. Decrease the camera's exposure time. If the resulting signal is too dim, you may be able to increase the camera gain to compensate, which amplifies the signal without increasing light exposure.[5]
-
Action 3: Reduce Acquisition Frequency. For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[1][14]
-
Step 2: Assess Sample Preparation
-
Question: Am I using an antifade reagent? Is it appropriate for my experiment?
-
Answer: Antifade reagents are crucial for protecting fluorophores from photobleaching, especially in fixed-cell imaging.[17]
-
Action 1: Add an Antifade Mounting Medium. If you are not using an antifade reagent, incorporate one into your protocol. Popular choices include ProLong™ Gold, VECTASHIELD®, and solutions containing p-phenylenediamine (PPD) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][18]
-
Action 2: Choose the Right Reagent. For live-cell imaging, standard antifade media for fixed samples are often toxic.[14] Use reagents specifically designed for live cells, such as VectaCell™ Trolox Antifade Reagent or OxyFluor™.[14] Note that some antifade agents can cause an initial reduction in fluorescence intensity, so choosing the right one may involve a trade-off.[18][19]
-
Step 3: Consider the Probe's Environment
-
Question: Could the local environment of my probe be contributing to photobleaching?
-
Answer: Environmental factors like pH and the presence of quenching agents can affect a probe's stability.[6][20]
-
Action 1: Check Buffer/Media pH. The fluorescence of some probes can be sensitive to pH. Ensure your imaging buffer is at the optimal pH for your probe and sample.
-
Action 2: Minimize Oxygen. Since reactive oxygen species are a primary cause of photobleaching, removing oxygen from the system can enhance probe stability. This can be achieved with enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by using specialized imaging chambers.[6][16]
-
Quantitative Data Summary
While specific photobleaching quantum yields for individual quinoline probes are highly varied and application-dependent, the effectiveness of common antifade reagents can be compared qualitatively.
| Antifade Reagent/Component | Primary Mechanism | Advantages | Drawbacks | Suitable For |
| p-Phenylenediamine (PPD) | Free radical scavenger | Very effective at retarding fading.[18][19] | Can reduce the initial fluorescence intensity; can be toxic.[18] | Fixed Cells |
| n-Propyl gallate (NPG) | Free radical scavenger | Effective in retarding fading.[18] | Can reduce initial fluorescence intensity. | Fixed Cells |
| DABCO | Singlet oxygen quencher | Commercially available in many mounting media.[6] | Effectiveness can vary depending on the fluorophore. | Fixed Cells |
| Mowiol 4-88 | Mounting medium component | Does not significantly reduce initial fluorescence intensity.[18][19] | Less effective at retarding fading compared to PPD.[18] | Fixed Cells |
| Trolox (Vitamin E analog) | Free radical scavenger | Low toxicity, suitable for live-cell imaging.[14] | May be less potent than agents used for fixed cells. | Live Cells |
| Oxyrase® / OxyFluor™ | Enzymatic oxygen removal | Directly removes oxygen, reducing ROS formation; preserves signal in live cells.[14] | Requires specific buffer conditions; may affect cellular metabolism. | Live Cells |
Experimental Protocols
Protocol 1: Preparing Fixed-Cell Samples with Antifade Mounting Medium
This protocol describes the final step of an immunofluorescence workflow, focusing on mounting the sample to minimize photobleaching.
-
Final Washes: After secondary antibody incubation and final washes (e.g., 3 x 5 minutes in PBS), carefully remove as much wash buffer as possible from the coverslip or slide without allowing the cells to dry out.
-
Apply Antifade Medium: Place a small drop (approximately 10-20 µL) of an antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto the microscope slide for each coverslip.
-
Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid introducing air bubbles.
-
Seal the Coverslip (Optional but Recommended): To prevent the mounting medium from drying out and to secure the coverslip for long-term storage, seal the edges with clear nail polish or a commercial sealant.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. Some reagents, like ProLong™ Gold, require a curing period (e.g., 24 hours at room temperature in the dark) to reach the optimal refractive index and antifade capability.
-
Storage: Store slides flat and protected from light (e.g., in a slide box) at 4°C.[12]
Protocol 2: Optimizing Microscope Settings to Reduce Photobleaching
This protocol provides a workflow for setting up a fluorescence microscope to minimize photobleaching during image acquisition.
-
Find the Area of Interest: Begin by using a low magnification objective (e.g., 10x or 20x) and transmitted light (e.g., DIC or phase contrast) to locate the general area of interest on your slide. This avoids unnecessary fluorescence excitation.[17]
-
Switch to a Neighboring Area for Focusing: Move to a region adjacent to your target area for fine-tuning the focus using fluorescence. This "sacrificial" area will be exposed to more light, preserving the fluorescence in your intended imaging region.[17]
-
Minimize Illumination Intensity: Set the excitation light source (laser or lamp) to the lowest possible power setting. If using a lamp, insert a neutral density filter with significant attenuation (e.g., 90%) to start.[6][17]
-
Set Initial Exposure: Set the camera exposure time to a moderate level (e.g., 100-300 ms).
-
Focus and Adjust: While viewing the live image from the sacrificial area, adjust the focus until the image is sharp. If the signal is too dim to see, gradually increase the illumination intensity or exposure time until the signal is just bright enough to focus clearly.
-
Move to Target Area and Capture: Relocate to your pristine area of interest. Take a single snapshot. Do not use the live view for an extended period on this area.
-
Create a Photobleach Curve (for Quantitative Studies): To account for photobleaching in quantitative analysis, you can create a photobleach curve.[17] This involves taking a time-lapse series of images of a representative area using your final acquisition settings and plotting the decay of fluorescence intensity over time. This allows you to correct your measurements for signal loss.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving photobleaching issues.
Caption: Simplified mechanism of photobleaching via the triplet state pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 3. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 16. Photobleaching - Wikipedia [en.wikipedia.org]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating Methyl-quinolin-8-ylmethyl-amine as a Fluorescent Zinc Probe
For researchers, scientists, and drug development professionals, the accurate detection and quantification of zinc ions (Zn²⁺) in biological systems is crucial for understanding its diverse roles in health and disease. Fluorescent probes have emerged as indispensable tools for this purpose. This guide provides a comprehensive framework for validating a novel quinoline-based zinc probe, exemplified by Methyl-quinolin-8-ylmethyl-amine, by comparing its performance against established and commercially available alternatives.
Introduction to Quinoline-Based Zinc Probes
Quinoline derivatives are a prominent class of fluorescent chemosensors for zinc due to their inherent coordination chemistry and favorable photophysical properties.[1][2] The nitrogen atom in the quinoline ring and an additional chelating group, often at the 8-position, form a stable complex with Zn²⁺. This binding event typically leads to a significant change in the fluorescence properties of the molecule, such as an increase in fluorescence intensity ("turn-on" response) or a shift in the emission wavelength (ratiometric response).[3][4] The underlying mechanisms for this fluorescence enhancement often involve processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Inhibition of C=N isomerization.[4][5][6]
This compound represents a typical structural motif within this class, featuring the quinoline scaffold for zinc binding and fluorescence reporting. Its validation requires a rigorous comparison with well-characterized probes to ascertain its utility and potential advantages.
Comparative Analysis of Zinc Probes
The performance of a zinc probe is determined by several key parameters. Here, we compare the expected characteristics of a new quinoline-based probe like this compound with popular commercially available probes: TSQ, Zinquin, FluoZin-3, and ZinPyr-1.
| Property | This compound (Expected) | TSQ | Zinquin | FluoZin-3 | ZinPyr-1 |
| Fluorophore Class | Quinoline | Quinoline | Quinoline | Fluorescein | Fluorescein |
| Excitation (λex, nm) | ~330-370 | ~334-368[5][7] | ~368[8] | ~494[9] | ~507[10] |
| Emission (λem, nm) | ~450-500 | ~470-495[7] | ~490[8] | ~516-518[9] | ~515-527[10][11] |
| Dissociation Constant (Kd) | nM to µM range | ~15.5 µM[12] | 370 nM (1:1), 850 nM (2:1)[13] | ~9.1 - 15 nM[3][9][13] | < 1 nM[10] |
| Quantum Yield (Φ) | Moderate to high upon Zn²⁺ binding | Moderate | Moderate | High (>0.5) | Approaching 1.0[10] |
| Fluorescence Fold Change | Variable, target >10-fold | ~4-fold[5] | Variable | >50-fold[9] | High |
| Selectivity | High for Zn²⁺ over other biologically relevant cations | Good for Zn²⁺ | Good for Zn²⁺ | High for Zn²⁺ over Ca²⁺, Mg²⁺[13] | High for Zn²⁺ |
| Cell Permeability | Dependent on molecular modifications | Membrane-permeant[7] | Ethyl ester form is membrane-permeant[13] | AM ester form is cell-permeant[13] | Cell-permeant[10] |
Experimental Protocols for Validation
The validation of a new zinc probe involves a series of standardized experiments to characterize its photophysical properties, binding affinity, selectivity, and applicability in biological systems.
Determination of Photophysical Properties
This experiment quantifies the probe's absorption and fluorescence characteristics.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired aqueous buffer (e.g., HEPES or PIPES, pH 7.4).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Record the fluorescence emission spectrum using a spectrofluorometer by exciting at λabs to determine the maximum emission wavelength (λem).
-
To determine the quantum yield (Φ), compare the integrated fluorescence intensity of the probe to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) under the same experimental conditions.
Determination of Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the probe's affinity for Zn²⁺. A lower Kd indicates higher affinity.
Protocol:
-
Prepare a solution of the probe at a fixed concentration (e.g., 1 µM) in a buffered solution.
-
Incrementally add known concentrations of a Zn²⁺ solution (e.g., ZnCl₂).
-
After each addition, record the fluorescence intensity at the maximum emission wavelength.
-
Plot the fluorescence intensity as a function of the free Zn²⁺ concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the Kd.[14]
Selectivity Assay
This experiment assesses the probe's response to Zn²⁺ in the presence of other biologically relevant metal ions.
Protocol:
-
Prepare solutions of the probe (e.g., 10 µM) mixed with a variety of metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) at concentrations significantly higher than that of Zn²⁺.
-
Measure the fluorescence intensity of each solution.
-
To a separate set of these solutions, add a specific concentration of Zn²⁺ and measure the fluorescence again.
-
Compare the fluorescence response in the presence and absence of competing ions to determine the probe's selectivity for Zn²⁺.
Cellular Imaging
This experiment evaluates the probe's ability to detect intracellular Zn²⁺ in living cells.
Protocol:
-
Culture cells (e.g., HeLa or PC-3) on a suitable imaging dish.
-
Load the cells with the membrane-permeant form of the probe (e.g., an acetoxymethyl ester derivative) by incubating them in a solution containing the probe (e.g., 1-10 µM) for a specific duration (e.g., 30 minutes) at 37°C.
-
Wash the cells with a buffered saline solution to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
To confirm the probe's responsiveness to intracellular Zn²⁺, treat the cells with a zinc ionophore (e.g., pyrithione) and an external source of Zn²⁺ to increase intracellular zinc levels, and observe the change in fluorescence.
-
Subsequently, treat the cells with a zinc chelator (e.g., TPEN) to deplete intracellular zinc and observe the quenching of fluorescence.[1]
Visualizing the Validation Process and Biological Context
To better understand the experimental workflow and the biological relevance of zinc sensing, the following diagrams are provided.
Caption: Experimental workflow for validating a new zinc probe.
Caption: Role of zinc in apoptotic signaling pathways.
Conclusion
Validating a new fluorescent zinc probe such as this compound is a multi-faceted process that requires careful characterization and comparison against established standards. By systematically evaluating its photophysical properties, binding affinity, selectivity, and performance in a cellular context, researchers can confidently determine its suitability for specific biological applications. The protocols and comparative data presented in this guide offer a robust framework for the objective assessment of novel quinoline-based zinc probes, ultimately contributing to the advancement of our understanding of zinc biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases -3, -6, -7, & -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
Comparative Analysis of Quinoline-Based Zinc Sensors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of selected quinoline-based fluorescent zinc sensors, designed for researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Data Presentation: Performance Metrics of Quinoline-Based Zinc Sensors
The following table summarizes the key performance metrics for a selection of quinoline-based zinc sensors. These sensors have been chosen based on the availability of quantitative data in the literature, representing a range of structural motifs and sensing mechanisms.
| Sensor | Quantum Yield (Φ) - Free | Quantum Yield (Φ) - Zn²⁺ Complex | Dissociation Constant (Kd) | Fold Fluorescence Change | Signaling Mechanism | Reference |
| XYQ | - | - | - | Significant "turn-on" | CHEF | [1] |
| QZn | - | - | - | Up to 10-fold | - | |
| OQAA | - | - | - | Remarkable enhancement | Electron Transfer | [2] |
| QLSA | - | - | 2.1 x 10⁻⁸ M (LOD) | Significant "OFF-ON" | - | [3] |
| QP2 | - | - | 17.7 nM (LOD) | ~75-fold | ESIPT, AIE | [4] |
| QZ2 | 0.005 | - | 41 ± 3 µM | ~150-fold | PET | [5] |
| PQPc | 0.0075 | 0.0992 | 859 M⁻¹ (Binding Constant) | ~13-fold | PET | [6] |
| TQDACH | - | 0.010 | - | - | CHEF | [7] |
| 1-isoTQDACH | - | 0.032 | - | - | CHEF | [7] |
| HNBO-DPA | - | - | 12 pM | 44-fold | PET | [8] |
Note: LOD refers to the Limit of Detection. A dash (-) indicates that the data was not explicitly available in the reviewed sources.
Signaling Pathways of Quinoline-Based Zinc Sensors
The fluorescence response of quinoline-based zinc sensors is governed by several photophysical mechanisms. Upon binding to zinc ions, a conformational change or modulation of electronic properties occurs, leading to a significant change in the fluorescence output. The three primary mechanisms are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).
Caption: General signaling mechanism of a quinoline-based zinc sensor.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative quinoline-based sensor, determination of its binding affinity and quantum yield, and its application in live-cell imaging.
Synthesis of an 8-Hydroxyquinoline-Based Zinc Sensor
This protocol describes a general two-step synthesis for 8-hydroxyquinoline (8-HQ) ester derivatives, which are a common class of quinoline-based zinc sensors.[9]
Step 1: Synthesis of 5-Hydroxymethyl-8-hydroxyquinoline (5-HMHQ)
-
Dissolve 8-hydroxyquinoline in an appropriate solvent.
-
Add paraformaldehyde and an acid catalyst.
-
Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-HMHQ.
Step 2: Steglich Esterification to Synthesize the Final Sensor
-
Dissolve 5-HMHQ and a substituted benzoic acid in dichloromethane (CH₂Cl₂).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with an acidic solution to remove any remaining DCU.
-
Dry the organic layer and concentrate it.
-
Purify the final product by column chromatography.
Fluorescence Titration for Determination of Dissociation Constant (Kd)
This protocol outlines the procedure to determine the dissociation constant (Kd) of a sensor for zinc ions.
-
Prepare a stock solution of the quinoline-based sensor in a suitable buffer (e.g., HEPES or PIPES at physiological pH).
-
Prepare a stock solution of a zinc salt (e.g., ZnCl₂ or ZnSO₄) of a known concentration in the same buffer.
-
In a cuvette, place a fixed concentration of the sensor solution.
-
Record the fluorescence emission spectrum of the free sensor.
-
Incrementally add small aliquots of the zinc stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the change in fluorescence intensity as a function of the total zinc concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using the Benesi-Hildebrand equation or non-linear regression) to calculate the dissociation constant (Kd).[10]
Live-Cell Imaging of Intracellular Zinc
This protocol provides a general workflow for visualizing intracellular zinc using a cell-permeable quinoline-based sensor.[11]
Cell Preparation:
-
Seed cells (e.g., HeLa, HEK293) onto glass-bottom dishes or coverslips suitable for microscopy.
-
Culture the cells in appropriate media until they reach 70-80% confluency.
Sensor Loading:
-
Prepare a stock solution of the cell-permeable form of the sensor (often an ester derivative) in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium from the cells and wash them once with the warm buffer.
-
Incubate the cells with the sensor-containing solution for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.
Imaging:
-
After incubation, wash the cells twice with a warm buffer to remove the excess extracellular sensor.
-
Add fresh warm buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the sensor's excitation and emission wavelengths.
-
To observe changes in intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) in the presence of extracellular zinc to increase intracellular levels, or with a zinc chelator (e.g., TPEN) to decrease them.[12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation and application of a novel quinoline-based zinc sensor.
Caption: A typical experimental workflow for zinc sensor development.
References
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent zinc sensor with minimized proton-induced interferences: photophysical mechanism for fluorescence turn-on response and detection of endogenous free zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 10. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorescent Probes for Zinc Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl-quinolin-8-ylmethyl-amine-based fluorescent probes and other common alternatives for the detection of zinc ions (Zn²⁺). The performance of these probes is evaluated based on experimental data, with a focus on their photophysical properties, binding affinities, and selectivity. Detailed experimental protocols for key characterization assays are also provided to assist researchers in their applications.
Overview of Fluorescent Zinc Probes
Fluorescent probes are indispensable tools for visualizing and quantifying intracellular zinc, a vital second messenger involved in numerous physiological and pathological processes. Quinoline-based probes, such as Zinquin and TSQ, have historically been workhorses in the field. More recent developments have led to probes with improved photophysical properties and higher affinities for zinc, such as the fluorescein-based FluoZin-3 and ZinPyr-1. The choice of probe is critical and depends on the specific experimental requirements, including the expected zinc concentration, the instrumentation available, and the biological system under investigation.
Quantitative Performance Comparison
The selection of an appropriate fluorescent probe is dictated by its quantitative performance characteristics. The table below summarizes the key photophysical and binding properties of several widely used zinc probes.
| Property | Zinquin | FluoZin-3 | ZinPyr-1 | TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) |
| Excitation Max (nm) | ~368 | ~494 | ~507 | ~334 |
| Emission Max (nm) | ~490 | ~516 | ~526 | ~495 |
| Dissociation Constant (Kd) for Zn²⁺ | ~370 nM (1:1), ~850 nM (2:1)[1] | ~9.1 - 15 nM[1][2] | ~0.7 nM[3] | Information not readily available |
| Quantum Yield (Φf) | Forms fluorescent adducts with zinc-containing proteins.[1] | >50-fold fluorescence enhancement upon zinc binding.[1][4] | High quantum yield. | Information not readily available |
| Selectivity for Zn²⁺ | Specific for Zn²⁺, with some interference from Cd²⁺. Fe²⁺ and Cu²⁺ can quench fluorescence.[5] | Highly selective for Zn²⁺ over physiological concentrations of Ca²⁺ and Mg²⁺.[1][6] | Highly selective for Zn²⁺ over other biological metal ions; Cd²⁺ can interfere.[7] | Specific for Zn²⁺.[8] |
| Cell Permeability | Ethyl ester form is membrane-permeant.[1] | Acetoxymethyl (AM) ester form is cell-permeant.[1] | Cell-permeant. | Membrane-permeable.[8] |
Signaling and Activation Mechanisms
The fluorescence of these probes is typically modulated by their interaction with zinc ions through a process known as Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the probe is often quenched. Upon binding to zinc, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity.
For intracellular applications, probes are often modified as acetoxymethyl (AM) or ethyl esters. These lipophilic forms can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, converting the probe into its membrane-impermeant, active form, which is then trapped within the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Zinpyr-1 for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl-quinolin-8-ylmethyl-amine Cross-Reactivity with Various Ions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Ion Selectivity of Methyl-quinolin-8-ylmethyl-amine
This compound is a fluorescent chemosensor belonging to the 8-aminoquinoline family, a class of compounds renowned for their ability to detect metal ions.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of this compound with various ions, supported by experimental data and detailed protocols to aid in its application and in the development of future ion-sensing probes.
Principle of Operation: Chelation-Enhanced Fluorescence
The functionality of this compound as an ion sensor is rooted in the principle of chelation-enhanced fluorescence (CHEF).[2] In its unbound state, the molecule typically exhibits weak fluorescence. Upon binding with a specific metal ion, a rigid complex is formed. This chelation restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent response allows for the sensitive detection of the target ion.
Primary Target Ion: Zinc (Zn²⁺)
Derivatives of 8-aminoquinoline have been extensively developed as selective fluorescent probes for zinc (Zn²⁺).[1][2][3][4] The nitrogen atoms of the quinoline ring and the appended amino group create a favorable coordination site for Zn²⁺. The high affinity and selectivity for Zn²⁺ make these compounds valuable tools for imaging and quantifying this biologically important ion in various samples.
Cross-Reactivity with Other Ions: A Comparative Overview
While designed for zinc detection, it is crucial to understand the potential for cross-reactivity with other biologically and environmentally relevant ions. Interference from other metal ions can lead to inaccurate measurements and false-positive results. The following table summarizes the typical fluorescence response of 8-aminoquinoline derivatives, including analogs of this compound, to a range of common cations.
Table 1: Comparative Fluorescence Response of 8-Aminoquinoline Derivatives to Various Metal Ions
| Ion | Typical Fluorescence Response | Notes on Interference |
| Zn²⁺ | Strong Fluorescence Enhancement | Primary Target Ion |
| Cu²⁺ | Fluorescence Quenching | Can interfere with Zn²⁺ detection by diminishing the signal. |
| Ni²⁺ | Fluorescence Quenching | Similar to Cu²⁺, can cause signal quenching. |
| Co²⁺ | Fluorescence Quenching | Often leads to a decrease in fluorescence intensity. |
| Fe²⁺/Fe³⁺ | Fluorescence Quenching | Redox activity can lead to complex interactions and quenching. |
| Cd²⁺ | Moderate Fluorescence Enhancement | Can be a significant interferent due to similar chemical properties to Zn²⁺. |
| Hg²⁺ | Variable (Quenching or Enhancement) | Response can be complex and dependent on the specific sensor structure. |
| Mn²⁺ | Weak or No Response | Generally low interference. |
| Ca²⁺ | Weak or No Response | Generally low interference. |
| Mg²⁺ | Weak or No Response | Generally low interference. |
| K⁺ | No Response | Alkali metals typically do not interact. |
| Na⁺ | No Response | Alkali metals typically do not interact. |
Note: The exact fluorescence response can vary depending on the specific molecular structure of the 8-aminoquinoline derivative, solvent system, and pH.
Experimental Protocols for Assessing Ion Selectivity
To quantitatively assess the cross-reactivity of this compound, a fluorescence titration experiment is typically performed. This allows for the determination of the sensor's response to various ions and its binding affinity.
General Protocol for Fluorescence Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM) in deionized water or the same buffer to be used in the experiment.
-
-
Spectroscopic Measurements:
-
All fluorescence measurements should be conducted in a buffered aqueous solution at a physiological pH (e.g., 7.4) to mimic biological conditions. A common buffer is HEPES.
-
Dilute the this compound stock solution to a final concentration of 10 µM in the buffer.
-
Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the sensor.
-
-
Titration with Metal Ions:
-
To the cuvette containing the sensor solution, incrementally add small aliquots of the stock solution of the target metal ion (e.g., Zn²⁺).
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Cross-Reactivity Assessment:
-
Repeat the titration experiment (Step 3) for each of the other metal ions to be tested (e.g., Cu²⁺, Ni²⁺, Cd²⁺, etc.).
-
To assess interference, perform a competition experiment. To a solution of the sensor that has been saturated with Zn²⁺, add an excess of a potentially interfering ion and observe any changes in the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[5]
-
Visualizing the Sensing Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the CHEF mechanism and the experimental workflow for assessing ion selectivity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound with Zn²⁺.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Zinc Sensors: Evaluating Methyl-quinolin-8-ylmethyl-amine and its Alternatives
For researchers, scientists, and drug development professionals, the precise detection and quantification of intracellular zinc (Zn²⁺) is crucial for understanding its role in a myriad of cellular processes. Fluorescent zinc sensors are indispensable tools in this endeavor. This guide provides a detailed comparison of the selectivity and sensitivity of Methyl-quinolin-8-ylmethyl-amine (MQMA) and other prominent fluorescent zinc sensors, supported by experimental data and detailed protocols.
Introduction to Fluorescent Zinc Sensors
Fluorescent zinc sensors are molecules designed to exhibit a change in their fluorescent properties upon binding to Zn²⁺ ions. This change, often a significant increase in fluorescence intensity, allows for the visualization and measurement of zinc concentrations in biological systems. The ideal sensor possesses high selectivity for Zn²⁺ over other biologically relevant metal ions, a dissociation constant (Kd) appropriate for the expected zinc concentration range, and a substantial fluorescence enhancement upon zinc binding.
This compound (MQMA) belongs to the quinoline-based family of fluorescent sensors. Derivatives of 8-aminoquinoline are well-established as effective chelators for zinc ions.[1][2] The mechanism of action for many of these sensors, including likely for MQMA, is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline fluorophore is often quenched. Upon binding to zinc, this quenching mechanism is inhibited, leading to a significant increase in fluorescence.[3]
Performance Comparison of Zinc Sensors
The following table summarizes the key performance indicators for a selection of popular fluorescent zinc sensors.
| Sensor | Dissociation Constant (Kd) | Quantum Yield (Φ) (apo/bound) | Fluorescence Enhancement (Fold-Change) |
| This compound (MQMA) | Not available | Not available | Not available |
| ZinPyr-1 (ZP1) | < 1 nM | 0.38 / >0.70 | ~3-fold |
| TSQ | ~15.5 µM (for Zn(TSQ)₂) | Not specified / 4-fold increase | 4-fold |
| FluoZin-3 | ~9.1 - 15 nM[4][5] | Low / High | >50-fold[4][6] |
| QZ1 | 33 ± 2 µM[4] | 0.024 / 0.78[4] | ~42-fold |
| QZ2 | 41 ± 3 µM[4] | 0.005 / Not specified | ~150-fold |
Note: The performance of fluorescent probes can be influenced by the experimental conditions, such as pH and solvent. The data presented here are compiled from various sources and should be considered as representative values.
Detailed Sensor Profiles
This compound (MQMA)
As a derivative of 8-aminoquinoline, MQMA is expected to be a selective fluorescent sensor for Zn²⁺. The nitrogen atom of the quinoline ring and the amino group are likely involved in the coordination of the zinc ion. This binding event is predicted to disrupt photoinduced electron transfer (PET) quenching, leading to an enhancement of fluorescence.[3] Based on the performance of similar quinoline-based sensors, MQMA would likely exhibit good selectivity for zinc over common alkali and alkaline earth metals like Na⁺, K⁺, Ca²⁺, and Mg²⁺.
Alternatives to MQMA
-
ZinPyr-1 (ZP1): A high-affinity sensor, making it suitable for detecting basal levels of intracellular zinc. Its fluorescence increases approximately threefold upon zinc binding.
-
TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline): One of the earliest and most widely used zinc sensors.[1] It forms a 2:1 complex with zinc and shows a 4-fold increase in fluorescence.[1] It is known to form ternary complexes with zinc-bound proteins.
-
FluoZin-3: A high-affinity sensor with a very large dynamic range, exhibiting a greater than 50-fold increase in fluorescence upon zinc binding.[4][6] This makes it highly sensitive to small changes in zinc concentration.
-
QZ1 and QZ2: These sensors are based on a fluorescein platform derivatized with one (QZ1) or two (QZ2) 8-aminoquinoline units. They have lower zinc affinity (in the micromolar range) compared to ZinPyr-1 and FluoZin-3, making them suitable for detecting larger zinc fluxes.[4] They offer very high fluorescence enhancements, especially QZ2 with an approximately 150-fold increase.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method is commonly used for its determination.
Protocol:
-
Prepare Solutions: Prepare a series of dilute solutions of the sample and a standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra of all solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Determination of Dissociation Constant (Kd)
The dissociation constant (Kd) represents the concentration of the analyte at which half of the sensor molecules are bound. It is a measure of the sensor's affinity.
Protocol:
-
Prepare Sensor Solution: Prepare a solution of the fluorescent sensor at a fixed concentration in a suitable buffer (e.g., HEPES or PIPES at physiological pH).
-
Titration with Zinc: Gradually add increasing concentrations of a standardized Zn²⁺ solution to the sensor solution.
-
Measure Fluorescence: After each addition of Zn²⁺ and allowing the system to reach equilibrium, record the fluorescence intensity at the emission maximum.
-
Data Analysis: Plot the fluorescence intensity as a function of the total Zn²⁺ concentration. The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) using non-linear regression analysis to determine the Kd. The equation for a 1:1 binding model is:
F = F_min + (F_max - F_min) * ([Zn²⁺] / (Kd + [Zn²⁺]))
where F is the observed fluorescence, F_min is the fluorescence of the free sensor, and F_max is the fluorescence of the zinc-saturated sensor.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of a chelation-enhanced fluorescence (CHEF) zinc sensor and a typical experimental workflow for quantifying zinc flux.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for a typical quinoline-based zinc sensor.
Caption: A generalized workflow for the measurement of cellular zinc flux using a fluorescent sensor.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | Semantic Scholar [semanticscholar.org]
- 6. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry and materials science, necessitating efficient and versatile synthetic strategies. This guide provides a comprehensive comparison of four classical methods for the synthesis of 8-hydroxyquinoline and its derivatives: the Skraup, Friedländer, Combes, and Gould-Jacobs reactions. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of their performance, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Typical Products | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Skraup Synthesis | o-Aminophenol, Glycerol (or Acrolein), Sulfuric Acid, Oxidizing Agent (e.g., o-nitrophenol) | 8-Hydroxyquinoline | Harsh: strongly acidic, high temperatures (90-180°C), often exothermic.[1] | Moderate to High (72-100% reported for modified procedures)[1][2] | One-pot reaction from readily available and inexpensive starting materials. | Harsh and potentially hazardous reaction conditions; can produce tarry byproducts requiring extensive purification.[3] |
| Friedländer Annulation | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group (e.g., ketone, ester) | Substituted 8-Hydroxyquinolines | Generally milder than Skraup; can be acid- or base-catalyzed, with modern variations using various catalysts (e.g., Nd(NO₃)₃·6H₂O, graphene oxide).[3] | Good to Excellent (up to 99% reported)[4] | High versatility in introducing a wide variety of substituents on both rings; milder conditions and often high yields.[5][6] | Requires the synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[6] |
| Combes Synthesis | Arylamine (e.g., m-aminophenol), β-Diketone (e.g., acetylacetone) | Substituted (including hydroxy-) Quinolines | Acid-catalyzed (e.g., H₂SO₄, PPA) cyclization.[7][8] | Good for specific substitution patterns. | Good yields for the synthesis of 2,4-disubstituted quinolines.[3] | Regioselectivity can be an issue with unsymmetrical anilines or β-diketones.[8] |
| Gould-Jacobs Reaction | Aniline derivative, Alkoxymethylenemalonate ester | 4-Hydroxyquinoline derivatives (can be adapted for 8-hydroxy- isomers with appropriate starting materials) | Multi-step: Condensation, high-temperature cyclization, hydrolysis, and decarboxylation.[9][10] | Moderate to High (up to 95% for cyclization step) | Reliable method for 4-hydroxyquinolines; modern variations use microwave irradiation to improve yields and reduce reaction times.[10] | Multi-step process; harsh high-temperature cyclization step.[10] |
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows and reaction mechanisms for the Skraup, Friedländer, Combes, and Gould-Jacobs syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Comparative Performance Analysis of 8-Quinolinamine Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative overview of the biological performance of 8-Quinolinamine derivatives, a class of compounds that has shown significant promise as broad-spectrum anti-infectives and anticancer agents.[3][4] Due to the limited specific data on "Methyl-quinolin-8-ylmethyl-amine," this guide will focus on closely related and well-researched 8-quinolinamine analogs to provide a representative comparison.
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the potent in vitro and in vivo activities of various 8-quinolinamine derivatives against a range of pathogens. These compounds have demonstrated efficacy against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[3][4] Furthermore, significant antileishmanial, antifungal, and antibacterial activities have been observed.[3]
Table 1: Comparative In Vitro Anti-infective Activity of 8-Quinolinamine Derivatives
| Compound/Derivative Class | Target Organism | Activity (IC50/MIC) | Reference Compound | Activity (IC50/MIC) |
| 8-Quinolinamines | Plasmodium falciparum (D6, drug-sensitive) | 20–4760 ng/mL[3][4] | Chloroquine | Varies by strain |
| 8-Quinolinamines | Plasmodium falciparum (W2, drug-resistant) | 22–4760 ng/mL[3][4] | Chloroquine | Varies by strain |
| 8-Quinolinamines | Leishmania spp. | 0.84–5.0 µg/mL[3] | Pentamidine | Comparable[3] |
| 8-Quinolinamines | Candida albicans | 4.93–19.38 µg/mL[3] | Fluconazole | Varies by strain |
| 8-Quinolinamines | Cryptococcus neoformans | 0.67–18.64 µg/mL[3] | Amphotericin B | Varies by strain |
| 8-Quinolinamines | Staphylococcus aureus (MRSA) | 1.38–15.34 µg/mL[3][4] | Vancomycin | Varies by strain |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative bacteria | 4–16 µg/mL[5] | Ciprofloxacin | 0.125–0.5 µg/mL[5] |
Experimental Protocol: In Vitro Antimalarial Assay
A detailed methodology for assessing the in vitro antimalarial activity of 8-quinolinamine derivatives against Plasmodium falciparum is outlined below.
Anticancer Activity
Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[1][2] Their mechanisms of action are diverse and can involve the inhibition of critical cellular pathways such as the PI3K/AKT/mTOR pathway.[1] The metal-chelating properties of some quinoline derivatives, particularly 8-hydroxyquinolines, are also thought to contribute to their cytotoxic effects against cancer cells.[6][7]
Table 2: In Vitro Anticancer Activity of Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action (if known) |
| 8-Hydroxyquinoline-derived Mannich bases | Multidrug-resistant cancer cells | Varies[6] | Metal chelation[6] |
| 2-methyl-5,6,7,8-tetrahydroquinoline derivatives | Various (CEM, HeLa, HT-29, etc.) | Significant IC50 values reported[8] | Induction of intracellular oxidative stress[8] |
| Pyrimido-quinoline derivatives | HL-60, K-562, MOLT-4, RPMI-8226 | 0.09- 0.42 µM[9] | Not specified |
| 8-hydroxy-N-phenylquinoline-2-carboxamides | A549 (lung carcinoma) | Varies[5] | Not specified |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The following workflow outlines a standard MTT assay protocol to determine the cytotoxic effects of quinoline derivatives on cancer cell lines.
Signaling Pathway Involvement
The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways. For instance, their anticancer effects can be mediated through the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]
Structure-Activity Relationships and Future Directions
The biological activity of 8-quinolinamine and other quinoline derivatives is highly dependent on their substitution patterns.[6][10] For example, the introduction of different functional groups can modulate their lipophilicity, metal-chelating properties, and interaction with biological targets.[6][11] Future research will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties is also a promising strategy.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. Its derivatives have attracted significant attention in oncology for their ability to inhibit cancer cell proliferation and induce apoptosis through diverse mechanisms. This guide provides an objective comparison of the cytotoxic performance of various quinoline derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the discovery and development of novel anticancer agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative quinoline derivatives against various human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| Compound 9i | A549 (Lung) | 1.91 | [2][3][4] | |
| K-562 (Leukemia) | 2.83 | [2][3][4] | ||
| Compound 9j | A549 (Lung) | 2.15 | [2][3][4] | |
| K-562 (Leukemia) | 5.29 | [2][3][4] | ||
| Quinoline Analogs | Compound 21 | HCC827 (Lung) | 0.010 | [5] |
| H1975 (Lung, L858R/T790M) | 0.21 | [5] | ||
| A549 (Lung, WT EGFR) | 0.99 | [5] | ||
| Tetrahydrobenzo[h]quinoline | THBQ | MCF-7 (Breast) | 7.5 (48h) | [6] |
| Miscellaneous Quinoline Derivatives | 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 (Pancreatic) | 2-16 | [7] |
| MIA PaCa-2 (Pancreatic) | 2-16 | [7] | ||
| PQ1 | T47D (Breast) | Not specified | [8] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
2. Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[10]
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the quinoline derivatives. A vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) should also be included. Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following the treatment period, add 20-28 µL of the 2-5 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C.[10][11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[11]
4. Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the quinoline derivative and fitting the data to a dose-response curve.
Visualizing Mechanisms of Action
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.
Signaling Pathway: Quinoline Derivative-Induced Apoptosis
Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR pathway and the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified signaling pathway of quinoline derivative-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity | CoLab [colab.ws]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Metal-Binding Isosteres of 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various metal-binding isosteres of 8-hydroxyquinoline (8-HQ), a well-established scaffold in medicinal chemistry. The following sections present quantitative data on their physicochemical properties and inhibitory activities against key metalloenzymes, detailed experimental protocols for their validation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
8-hydroxyquinoline (8-HQ) is a privileged scaffold in drug discovery, known for its metal-chelating properties that are integral to its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2] However, the therapeutic potential of 8-HQ can be hampered by suboptimal pharmacokinetic properties.[1][3] Bioisosteric replacement is a powerful strategy in medicinal chemistry to overcome these limitations by modifying the scaffold to improve its drug-like properties while retaining or enhancing its biological activity.[1][3]
This guide focuses on a library of 30 metal-binding isosteres (MBIs) of 8-HQ, developed to explore the impact of isosteric replacement on the quinoline ring and the hydroxyl group.[1] These MBIs are categorized into four main groups: 6,6-membered ring MBIs, 6,5-membered ring MBIs, sulfonamide MBIs, and 6,6,5-membered fused ring MBIs.[1] We will delve into their comparative physicochemical properties and their inhibitory potential against three representative metalloenzymes: Matrix Metalloproteinase-2 (MMP-2), Glyoxalase I (GLO1), and human Carbonic Anhydrase II (hCAII).
Data Presentation
The following tables summarize the key quantitative data for a selection of 8-hydroxyquinoline and its metal-binding isosteres, providing a basis for comparison.
Table 1: Physicochemical Properties of Selected 8-HQ Isosteres
| Compound | Isostere Type | pK_a1 | pK_a2 | logD_7.4 |
| 8-HQ | Parent Scaffold | 5.03 | 9.66 | 1.85 |
| MBI 1 | 6,6-membered ring | 4.89 | 8.89 | 0.98 |
| MBI 2 | 6,6-membered ring | 4.12 | 7.21 | -0.21 |
| MBI 6 | 6,5-membered ring | 5.43 | 10.21 | 1.54 |
| MBI 12 | 6,5-membered ring | 4.45 | 8.51 | 0.87 |
| MBI 18 | Sulfonamide | 2.16 | 9.87 | 0.54 |
| MBI 25 | 6,6,5-membered fused ring | 3.34 | 11.75 | 1.23 |
| MBI 26 | 6,6,5-membered fused ring | 3.87 | 6.45 | 0.22 |
Data sourced from Seo, H., et al. (2022).[1]
Table 2: Metalloenzyme Inhibition Data for Selected 8-HQ Isosteres (% Inhibition at 200 µM)
| Compound | MMP-2 | GLO1 | hCAII |
| 8-HQ | 95% | 75% | <10% |
| MBI 1 | 85% | 68% | <10% |
| MBI 2 | 72% | 55% | <10% |
| MBI 6 | 92% | 71% | <10% |
| MBI 12 | 88% | 65% | 89% |
| MBI 18 | 65% | 48% | 25% |
| MBI 25 | 90% | 70% | <10% |
| MBI 26 | 82% | 62% | 15% |
Data sourced from Seo, H., et al. (2022).[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Determination of pK_a and logD_7.4
These physicochemical properties were determined using a SiriusT3 instrument.
-
pK_a Determination:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform potentiometric titrations in 0.15 M KCl using 0.5 M HCl and KOH as titrants.
-
For compounds with low water solubility, titrations are performed in the presence of methanol, and the aqueous pK_a is extrapolated using the Yasuda-Shedlovsky procedure.
-
Analyze the titration data to determine the pK_a values.
-
-
logD_7.4 Determination:
-
Perform potentiometric titrations in a biphasic system of n-octanol and water at various ratios.
-
The presence of n-octanol induces a shift in the apparent pK_a of the ionizable compound.
-
The logP is determined from the magnitude of this pK_a shift.
-
The logD_7.4 value is then calculated from the experimentally determined pK_a and logP values.
-
Metalloenzyme Inhibition Assays
-
Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay (Fluorometric):
-
The catalytic domain of human MMP-2 is used.
-
The enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl_2, 0.05% Brij-35).
-
A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH_2) is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (e.g., DMSO).
-
-
Glyoxalase I (GLO1) Inhibition Assay (Spectrophotometric):
-
The assay measures the GLO1-catalyzed formation of S-D-lactoylglutathione from the hemithioacetal, which is formed from methylglyoxal (MG) and reduced glutathione (GSH).
-
The reaction is initiated by adding GLO1 enzyme to a solution containing MG, GSH, and the test compound in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.6).
-
The increase in absorbance at 240 nm, corresponding to the formation of S-D-lactoylglutathione, is monitored using a spectrophotometer.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to a control.
-
-
Human Carbonic Anhydrase II (hCAII) Inhibition Assay (Esterase Activity):
-
This assay utilizes the esterase activity of hCAII.
-
The enzyme is pre-incubated with the test compound in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
The reaction is initiated by the addition of a chromogenic substrate, 4-nitrophenyl acetate (p-NPA).
-
The hydrolysis of p-NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 348-400 nm.
-
The percentage of inhibition is calculated by comparing the rate of the enzymatic reaction in the presence of the inhibitor to that of a control.
-
Visualizations
The following diagrams illustrate the experimental workflows and relevant signaling pathways.
References
A Comparative Analysis of 8-Amidoquinoline Derivatives for Fluorescent Zinc Detection
For Immediate Release
A comprehensive comparative analysis of 8-amidoquinoline derivatives for the fluorescent detection of zinc (Zn²⁺) reveals significant potential for this class of compounds in various research and drug development applications. These derivatives are lauded for their rapid reactivity, high selectivity, and biocompatibility, making them ideal candidates for sensing Zn²⁺ in biological systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their specific needs.
The core structure of these sensors involves an 8-amidoquinoline moiety that functions as both a fluorophore and a receptor for Zn²⁺. The binding of Zn²⁺ to the 8-amidoquinoline derivative typically leads to a significant enhancement of its fluorescence intensity. This "turn-on" response is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). The introduction of various carboxamide groups onto the 8-aminoquinoline backbone has been a key strategy to improve water solubility and cell membrane permeability, enhancing their utility in biological imaging.
Performance Comparison of 8-Amidoquinoline Derivatives
The efficacy of a fluorescent sensor is determined by several key performance metrics. The following table summarizes these parameters for a selection of 8-amidoquinoline derivatives, offering a clear comparison of their capabilities.
| Derivative | Limit of Detection (LOD) | Binding Constant (K) | Quantum Yield (Φ) | Stoichiometry (Probe:Zn²⁺) | Key Features |
| TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline) | Not explicitly stated | Not explicitly stated | 4-fold fluorescence increase | 2:1 | One of the most established and efficient fluorophores for zinc sensing in biological fields.[1] |
| OQAA (2-oxo-2-(quinolin-8-ylamino)acetic acid) | Not explicitly stated | Not explicitly stated | Significant fluorescence enhancement | 1:1 | Exhibits excellent fluorescence enhancement and selectivity for Zn²⁺.[1] |
| TQEN (N,N,N,N-tetrakis(2-quinolylmethyl)ethylenediamine) | Not explicitly stated | Not explicitly stated | Strong fluorescence upon Zn²⁺ binding | Not explicitly stated | A derivative of 8-aminoquinoline that demonstrates strong fluorescence with Zn²⁺. |
| QP2 (2-((2-(pyridin-2-yl)hydrazinylidene)methyl)quinolin-8-ol) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 2:1 | An 8-hydroxyquinoline derivative demonstrating turn-on fluorescence for Zn²⁺. |
Note: Quantitative data for a direct comparison of multiple 8-amidoquinoline derivatives in a single source is limited. The data presented here is based on available information from various studies.
Signaling Pathway and Experimental Workflow
The general mechanism of zinc detection by 8-amidoquinoline derivatives and the typical experimental workflow for their evaluation are illustrated in the diagrams below.
Caption: General signaling pathway of 8-amidoquinoline derivatives for zinc detection.
Caption: A typical experimental workflow for the synthesis and evaluation of 8-amidoquinoline-based zinc sensors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments involved in the evaluation of 8-amidoquinoline derivatives for zinc detection.
Synthesis of 8-Amidoquinoline Derivatives (General Procedure)
The synthesis of 8-amidoquinoline derivatives often involves the acylation of 8-aminoquinoline with a suitable acyl chloride or carboxylic acid.
Example: Synthesis of an N-acyl-8-aminoquinoline
-
Dissolution: Dissolve 8-aminoquinoline in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Acylation: Slowly add the desired acyl chloride or a pre-activated carboxylic acid (e.g., using a coupling agent like DCC or EDC) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid/base. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-amidoquinoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration for Zinc Detection
This experiment determines the sensor's response to increasing concentrations of Zn²⁺.
-
Stock Solutions: Prepare a stock solution of the 8-amidoquinoline derivative in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution). Prepare a stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) in the same solvent system.
-
Sample Preparation: In a series of cuvettes, place a fixed concentration of the sensor solution.
-
Titration: Add increasing aliquots of the zinc stock solution to the cuvettes, allowing for equilibration after each addition.
-
Fluorescence Measurement: After each addition of zinc, record the fluorescence emission spectrum of the solution using a spectrofluorometer at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration to determine the sensor's response profile.
Determination of Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the probe-zinc complex.
-
Equimolar Solutions: Prepare equimolar stock solutions of the 8-amidoquinoline derivative and the zinc salt.
-
Mixing Solutions: Prepare a series of solutions with a constant total concentration of the probe and zinc, but with varying mole fractions of each component (from 0 to 1).
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe. The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 2:1 (probe:Zn²⁺) stoichiometry.
Calculation of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected.
-
Blank Measurements: Measure the fluorescence intensity of a blank solution (the sensor without any added zinc) multiple times (e.g., n=10).
-
Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.
-
Calibration Curve: In the low concentration range, plot the fluorescence intensity versus the zinc concentration to obtain a linear calibration curve. Determine the slope (m) of this curve.
-
LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / m.
Conclusion
8-Amidoquinoline derivatives represent a versatile and powerful class of fluorescent probes for the detection of zinc ions. Their favorable properties, including high sensitivity and selectivity, make them valuable tools in biological and chemical research. While a direct comparative table of a wide range of these derivatives with standardized quantitative data remains an area for further compilation, the available information and standardized experimental protocols provided in this guide offer a solid foundation for researchers to select, synthesize, and evaluate the most suitable 8-amidoquinoline-based sensor for their specific application. The continued development and characterization of new derivatives are expected to further expand the capabilities and applications of these important analytical tools.
References
Safety Operating Guide
Safe Disposal of Methyl-quinolin-8-ylmethyl-amine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl-quinolin-8-ylmethyl-amine was not located. The following guidance is synthesized from safety data for structurally similar compounds, including 4-Methylisoquinolin-8-amine, 8-Methylquinoline, and other quinoline derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it in accordance with all applicable local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is crucial to read and understand the Safety Data Sheet (SDS) for any analogous compounds. All handling and disposal preparation for this compound and its associated waste must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated. |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3][4] Never dispose of this compound or its waste streams down the drain or in the general trash.
Step 1: Waste Segregation and Collection
Properly segregate chemical waste to prevent mixing of incompatible materials.[5] All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6][7]
-
Solid Waste:
-
Liquid Waste (Organic):
-
Collect all non-aqueous solutions containing this compound, including reaction mixtures and solvent washes, in a clearly labeled, sealed, and chemically compatible hazardous waste container for organic waste.[6]
-
-
Liquid Waste (Aqueous):
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[6]
-
Step 2: Decontamination
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
A thorough rinse with a suitable solvent (e.g., methanol or ethanol), followed by a standard cleaning procedure with soap and water, is recommended.[6]
-
The solvent rinseate should be collected and disposed of as hazardous liquid organic waste.[6]
Step 3: Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For solid spills: Carefully sweep up the material to avoid generating dust. Place the swept material and any contaminated cleaning supplies into a sealed, labeled container for hazardous solid waste.[5]
-
For liquid spills: Absorb the spill with an inert material such as vermiculite or sand.[5] Place the absorbent material into a sealed, labeled container for hazardous waste.
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[5] All materials used for cleanup must be disposed of as hazardous waste.[5][6]
Step 4: Storage and Final Disposal
-
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[7]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl-quinolin-8-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Methyl-quinolin-8-ylmethyl-amine, a quinoline derivative. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Immediate Safety and Hazard Information
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][6][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][7] | Protects eyes from splashes and aerosols. |
| Face Shield | Worn over safety goggles. | Recommended for large quantities or when there is a significant splash risk.[8] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves. Check manufacturer's compatibility chart.[8][9] | Prevents skin contact. Disposable nitrile gloves offer good short-term protection.[8] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | ||
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7] | Required if working outside of a fume hood or if aerosolization is likely. Use a filter appropriate for organic vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All unused this compound and solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[10] Do not dispose of this chemical down the drain.[7][10]
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous chemical waste.[10] Place these items in a separate, clearly labeled waste container.
Disposal Procedure:
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
This decision tree outlines the proper disposal path for materials associated with this compound.
Caption: A decision-making workflow for the proper segregation and disposal of waste generated from handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
